molecular formula C7H7ClN2O2 B180790 Ethyl 6-chloropyrazine-2-carboxylate CAS No. 161611-46-7

Ethyl 6-chloropyrazine-2-carboxylate

Cat. No.: B180790
CAS No.: 161611-46-7
M. Wt: 186.59 g/mol
InChI Key: BBIOIIDDANTAIE-UHFFFAOYSA-N
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Description

Ethyl 6-chloropyrazine-2-carboxylate is a valuable chemical building block in medicinal chemistry, particularly in the synthesis of novel anti-infective agents. Its primary research application is as a key intermediate for the development of pyrazinamide analogues, which are investigated for their activity against Mycobacterium tuberculosis . The chlorine atom on the pyrazine ring is a critical structural feature, as its introduction significantly increases the lipophilicity of the molecule, which in turn enhances the ability of the resulting compounds to penetrate the thick, lipid-rich cell wall of mycobacteria . Researchers utilize this compound to create a variety of amide derivatives via condensation with substituted anilines and other amines . These derivatives are then evaluated for structure-activity relationships (SAR), with many showing promising in vitro antimycobacterial and antifungal effects . The scaffold is also explored in other pharmacological contexts, such as the development of sulfonamide-based anti-infectives . This makes this compound a versatile precursor for constructing diverse compound libraries aimed at discovering new therapeutic agents to address drug-resistant infections.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-6(8)10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIOIIDDANTAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597917
Record name Ethyl 6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161611-46-7
Record name Ethyl 6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 6-chloropyrazine-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its molecular characteristics, physical properties, and synthetic methodologies. Detailed experimental protocols for its synthesis and purification are presented, alongside a discussion of relevant analytical techniques for its characterization. While specific biological signaling pathways involving this compound are not extensively documented in current literature, its structural motif is common in biologically active molecules, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.

Introduction

This compound is a substituted pyrazine derivative. The pyrazine ring is a core structure in numerous biologically active compounds, including anticancer, antiviral, and antimicrobial agents. The presence of a chlorine atom and an ethyl ester group on the pyrazine ring makes this compound a versatile building block for further chemical modifications, allowing for the exploration of new chemical space in drug discovery programs. This guide aims to provide a consolidated resource of its known properties to facilitate its use in research and development.

Molecular and Physical Properties

A summary of the key molecular and physical properties of this compound is presented below. It is important to note that while some data is readily available from various chemical suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in the scientific literature.

Table 1: Molecular and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 161611-46-7[1]
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance Not consistently reported; likely a solid or liquid
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility General information suggests solubility in organic solvents.[2]
Storage Conditions Sealed in a dry place at room temperature or 2-8°C.[3]

Chemical Properties and Reactivity

This compound possesses several reactive sites that can be exploited for chemical synthesis. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. The ester moiety can be hydrolyzed to the corresponding carboxylic acid or converted to amides, hydrazides, and other derivatives. The pyrazine ring itself can undergo various transformations, although its electron-deficient nature influences its reactivity.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the esterification of 6-chloropyrazine-2-carboxylic acid. A detailed, representative experimental protocol based on the Fischer esterification method is provided below.

Experimental Protocol: Fischer Esterification of 6-chloropyrazine-2-carboxylic acid

This protocol describes a plausible method for the synthesis of this compound.

Materials:

  • 6-chloropyrazine-2-carboxylic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropyrazine-2-carboxylic acid in an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Diagram 1: Synthetic Workflow for this compound

Synthesis_Workflow Synthesis of this compound A 6-chloropyrazine-2-carboxylic acid + Ethanol B Add catalytic H₂SO₄ A->B Reagents C Reflux B->C Reaction D Work-up (Evaporation, Extraction, Washes) C->D Quenching & Isolation E Crude this compound D->E Product

Caption: A schematic overview of the Fischer esterification process.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Protocol: Column Chromatography Purification

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity, typically a mixture of n-hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

  • Collect the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.

Diagram 2: Purification Workflow

Purification_Workflow Purification of this compound A Crude Product B Dissolve in minimal solvent A->B C Column Chromatography (Silica gel, Hexane:EtOAc) B->C D Collect Fractions C->D E Evaporate Solvent D->E F Pure this compound E->F

Caption: A typical workflow for the purification by column chromatography.

Analytical Characterization

The structure and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet) and two distinct signals for the aromatic protons on the pyrazine ring.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the pyrazine ring (with the carbon attached to the chlorine showing a characteristic shift), and the carbons of the ethyl group.
FT-IR Characteristic absorption bands for the C=O stretching of the ester, C-Cl stretching, and vibrations of the pyrazine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of chlorine.
HPLC A single major peak indicating the purity of the compound.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity and involvement of this compound in any signaling pathways. However, the pyrazine scaffold is a well-established pharmacophore. Numerous pyrazine derivatives have been investigated and developed for a wide range of therapeutic applications, exhibiting activities such as:

  • Antimicrobial activity: Some pyrazine derivatives have shown efficacy against various bacterial and fungal strains.

  • Anticancer activity: The pyrazine ring is a key component in several kinase inhibitors and other anticancer agents.

  • Antiviral activity: Certain pyrazine-containing compounds have demonstrated antiviral properties.

Given its structural features, this compound serves as a valuable starting material for the synthesis of libraries of novel pyrazine derivatives for biological screening. The chlorine atom provides a handle for introducing diversity, which is a key strategy in lead optimization.

Diagram 3: Logical Relationship in Drug Discovery

Drug_Discovery_Logic Role in Drug Discovery A This compound (Starting Material) B Chemical Modification (e.g., Nucleophilic Substitution) A->B Synthesis C Library of Novel Pyrazine Derivatives B->C Generates D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D Screened in E Identification of Bioactive 'Hits' D->E Leads to

Caption: The role of the title compound as a building block in a drug discovery workflow.

Safety and Handling

Detailed toxicological data for this compound is not widely available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. While comprehensive data on its physical properties and biological activity are not yet fully elucidated in the public domain, its chemical structure offers multiple avenues for synthetic elaboration. This guide provides a foundational understanding of its known characteristics and outlines practical methodologies for its synthesis and purification, thereby serving as a useful resource for researchers engaged in the design and development of novel pyrazine-based compounds. Further investigation into the physical, chemical, and biological properties of this compound and its derivatives is warranted to fully explore its potential in drug discovery.

References

Ethyl 6-chloropyrazine-2-carboxylate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 6-chloropyrazine-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a proposed synthetic pathway, and relevant analytical methodologies.

Core Compound Data

This compound is a substituted pyrazine derivative. Pyrazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules. The presence of a chlorine atom and an ethyl ester group on the pyrazine ring makes this compound a versatile intermediate for further chemical modifications, enabling the synthesis of a diverse range of potential therapeutic agents.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its application in chemical synthesis and for the characterization of its derivatives.

PropertyValueReference
CAS Number 161611-46-7[1]
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.60 g/mol
Canonical SMILES CCOC(=O)c1cncc(Cl)n1Inferred from related structures

Molecular Structure

The molecular structure of this compound is depicted below. The pyrazine ring is substituted at position 2 with an ethyl carboxylate group and at position 6 with a chlorine atom.

Molecular structure of this compound.

Synthesis Pathway

A proposed synthetic route to this compound involves the esterification of its corresponding carboxylic acid precursor, 6-chloropyrazine-2-carboxylic acid. This transformation can be achieved via Fischer esterification.

G start 6-Chloropyrazine-2-carboxylic acid product This compound start->product Fischer Esterification reagents Ethanol (excess) Catalytic H₂SO₄

Proposed synthesis of this compound.
Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the synthesis of this compound based on the well-established Fischer esterification method.[2][3]

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Anhydrous ethanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 6-chloropyrazine-2-carboxylic acid and a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Analytical Methodologies

The characterization and purity assessment of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons on the pyrazine ring, a quartet for the methylene protons (-CH₂-) of the ethyl group, and a triplet for the methyl protons (-CH₃) of the ethyl group. The chemical shifts of the pyrazine protons will be influenced by the electron-withdrawing effects of the chloro and ester substituents.

  • ¹³C NMR: The spectrum should reveal distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the pyrazine ring, and the carbons of the ethyl group.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of the compound and confirming its molecular weight.

  • Gas Chromatography (GC): A suitable GC method would be developed to separate this compound from any starting materials, byproducts, or impurities. The retention time under specific chromatographic conditions serves as a characteristic identifier.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound, characteristic isotopic peaks for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be expected for the molecular ion and any chlorine-containing fragments.

References

Spectroscopic Profile of Ethyl 6-chloropyrazine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Due to the absence of a single, unified source containing complete experimental spectra for this specific molecule in publicly available literature, this document presents a compilation of expected and typical spectroscopic values derived from established principles of NMR, IR, and MS, alongside generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure. These values are intended to serve as a reference for researchers engaged in the synthesis and characterization of this compound and its derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~9.0Singlet1HPyrazine H-3
~8.8Singlet1HPyrazine H-5
4.4 - 4.5Quartet2H-OCH₂CH₃
1.4 - 1.5Triplet3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
~163C=O (Ester)
~152Pyrazine C-6
~148Pyrazine C-2
~145Pyrazine C-3
~143Pyrazine C-5
~63-OCH₂CH₃
~14-OCH₂CH₃
Table 3: Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3100 - 3000Weak-MediumC-H stretch (aromatic)
~2980 - 2850MediumC-H stretch (aliphatic)
~1730StrongC=O stretch (ester)
~1580 - 1450Medium-StrongC=N and C=C stretching (pyrazine ring)
~1250StrongC-O stretch (ester)
~850StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data
m/zInterpretation
186/188[M]⁺ Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes)
141/143[M - OCH₂CH₃]⁺
113/115[M - COOCH₂CH₃]⁺
158[M - C₂H₄]⁺

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols can be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-220 ppm, pulse angle of 45-90 degrees, relaxation delay of 2-5 seconds. A larger number of scans is typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The abundance of each ion is recorded to generate a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Ethyl 6-chloropyrazine-2-carboxylate Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification SamplePrep Sample Preparation Purification->SamplePrep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) SamplePrep->NMR IR IR Spectroscopy SamplePrep->IR MS Mass Spectrometry SamplePrep->MS StructureElucidation Structural Elucidation NMR->StructureElucidation PurityConfirmation Purity Confirmation NMR->PurityConfirmation IR->StructureElucidation IR->PurityConfirmation MS->StructureElucidation MS->PurityConfirmation FinalReport Final Characterization Report StructureElucidation->FinalReport Combined Data PurityConfirmation->FinalReport Purity Assessment

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloropyrazine-2-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various biologically active molecules. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in synthesis, purification, formulation, and various analytical procedures. In the absence of publicly available quantitative solubility data for this specific compound, this guide provides a comprehensive experimental protocol for its determination, along with a template for data presentation and a visual representation of the experimental workflow.

While general solubility of similar pyrazine compounds in organic solvents is known, precise quantitative data is essential for reproducible and scalable scientific work. Pyrazine and its derivatives are generally soluble in polar organic solvents, with solubility influenced by factors such as the polarity of the solvent, temperature, and the presence of other functional groups on the pyrazine ring.[1][2][3] This guide outlines the equilibrium shake-flask method, a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a liquid solvent.[4][5][6]

Data Presentation

The following table illustrates how experimentally determined solubility data for this compound should be structured for clarity and comparative analysis. The values presented are hypothetical and serve as a template for reporting results obtained through the experimental protocol described below.

Table 1: Illustrative Solubility of this compound in Common Organic Solvents

SolventTemperature (°C)Pressure (atm)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol251Hypothetical DataHypothetical Data
Ethanol251Hypothetical DataHypothetical Data
Acetone251Hypothetical DataHypothetical Data
Ethyl Acetate251Hypothetical DataHypothetical Data
Dichloromethane251Hypothetical DataHypothetical Data
Acetonitrile251Hypothetical DataHypothetical Data
Tetrahydrofuran (THF)251Hypothetical DataHypothetical Data
Toluene251Hypothetical DataHypothetical Data
Heptane251Hypothetical DataHypothetical Data

Experimental Protocols

Objective: To determine the quantitative solubility of this compound in various organic solvents at a specified temperature and pressure using the equilibrium shake-flask method.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg accuracy)

  • Scintillation vials or flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Centrifuge (optional)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.

    • Accurately pipette a known volume of each selected organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution should remain saturated with undissolved solid present.[4][6]

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings. Alternatively, the samples can be centrifuged at the experimental temperature, and the supernatant carefully collected.

  • Analysis of Solute Concentration:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the standard solutions using either HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve (absorbance vs. concentration).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

    • Calculate the concentration of the saturated solution using the calibration curve and accounting for the dilution factor. This concentration represents the solubility of the compound in that solvent.[4]

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) and moles per liter (mol/L).

    • Record the temperature and pressure at which the measurements were conducted.

    • Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A 1. Add excess solute to vial B 2. Add known volume of solvent A->B C 3. Agitate at constant temperature (e.g., 24-48 hours) B->C Shake-Flask Method D 4. Settle excess solid C->D E 5. Filter supernatant (0.22 µm) D->E H 8. Dilute filtered sample E->H Saturated Solution F 6. Prepare calibration standards G 7. Analyze standards (HPLC/UV-Vis) F->G J 10. Calculate concentration G->J Calibration Curve I 9. Analyze sample H->I I->J Sample Absorbance K Solubility Data (g/100mL, mol/L) J->K Final Result

References

Stability and Storage of Ethyl 6-chloropyrazine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. Understanding the stability profile of this molecule is critical for maintaining its purity, ensuring experimental reproducibility, and developing robust manufacturing processes.

Recommended Storage Conditions

Proper storage is paramount to preserving the integrity of this compound. Based on general guidelines for pyrazine derivatives, the following conditions are recommended to minimize degradation.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To slow down potential degradation reactions.
Humidity < 60% Relative HumidityPyrazine derivatives can be hygroscopic; low humidity prevents hydrolysis.
Light Store in the dark (amber vials/containers)To prevent potential photodegradation.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To minimize oxidative degradation.
Container Tightly sealed, non-reactive material (e.g., glass, stainless steel)To prevent contamination and reaction with container materials.

Stability Profile and Potential Degradation Pathways

This compound is susceptible to several degradation pathways due to its functional groups: an ester, a chlorinated pyrazine ring, and its aromatic nature. Forced degradation studies are essential to identify potential degradants and establish the intrinsic stability of the molecule.

Hydrolytic Degradation

The ester functional group is prone to hydrolysis under both acidic and basic conditions, yielding 6-chloropyrazine-2-carboxylic acid and ethanol. The reaction is catalyzed by the presence of acid or base. The chlorine substituent on the pyrazine ring may also be susceptible to nucleophilic substitution, particularly at elevated temperatures and extreme pH values.

Thermal Degradation

While pyrazine esters are generally thermally stable at ambient temperatures, elevated temperatures can induce decomposition. Thermal analysis of similar pyrazine esters suggests that decomposition typically begins at temperatures above 150°C.[1] The degradation pathway at high temperatures may involve decarboxylation and breakdown of the pyrazine ring.[2]

Photolytic Degradation

Aromatic and heterocyclic compounds can be susceptible to photodegradation upon exposure to UV or visible light. The energy from light can promote reactions such as dechlorination or polymerization. Photostability testing is crucial to determine if the compound requires protection from light during storage and handling.

Oxidative Degradation

The pyrazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products. The presence of oxidizing agents can accelerate this process. Studies on pyrazine-2-carboxylic acid have shown its involvement in oxidation reactions.[3][4]

A visual representation of the potential degradation pathways is provided below.

Potential Degradation Pathways cluster_main cluster_products A This compound B 6-Chloropyrazine-2-carboxylic acid + Ethanol A->B Hydrolysis (Acid/Base) C Ring-Opened Products A->C Thermal Stress D Photodegradation Products (e.g., Dechlorinated Species) A->D Light Exposure E Oxidative Degradation Products (e.g., N-oxides) A->E Oxidation

Potential Degradation Pathways for this compound

Experimental Protocols for Stability Studies

To assess the stability of this compound, a series of forced degradation studies should be conducted. The following protocols are based on general industry practices and regulatory guidelines.

General Workflow for a Stability Study

The logical flow of a comprehensive stability study is outlined in the diagram below.

Workflow for a Stability Study A Obtain High-Purity this compound B Develop and Validate Stability-Indicating Analytical Method (e.g., HPLC) A->B C Perform Forced Degradation Studies B->C D Analyze Stressed Samples C->D E Identify and Characterize Degradation Products (e.g., LC-MS, NMR) D->E F Establish Degradation Profile and Pathways E->F G Define Recommended Storage Conditions and Shelf-Life F->G

Logical Workflow for a Stability Investigation
Forced Degradation Protocols

The following table outlines the recommended conditions for forced degradation studies. The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradants from the parent compound.

Table 2: Recommended Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and treat with 0.1 N HCl. Heat at 60°C for up to 24 hours. Withdraw samples at appropriate time points.
Base Hydrolysis Dissolve the compound in a suitable solvent and treat with 0.1 N NaOH. Maintain at room temperature for up to 24 hours, monitoring frequently due to the expected lability of the ester.
Neutral Hydrolysis Dissolve the compound in a suitable solvent and treat with water. Heat at 60°C for up to 24 hours.
Oxidative Degradation Dissolve the compound in a suitable solvent and treat with 3% H₂O₂ at room temperature for up to 24 hours.
Thermal Degradation Expose the solid compound to dry heat at 105°C for up to 48 hours. Also, test in solution at 60°C.
Photolytic Degradation Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
Stability-Indicating HPLC-UV Method Protocol

A robust stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.

Table 3: Example HPLC-UV Method for Stability Testing

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV scan)
Injection Volume 10 µL
Sample Preparation Dissolve sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.
Degradant Identification

For the identification of major degradation products, hyphenated techniques are recommended.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the degradation products.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of isolated degradation products.[5]

Summary and Recommendations

This compound is a moderately stable compound that requires controlled storage conditions to prevent degradation. The primary degradation pathways are likely to be hydrolysis of the ester group and potential photodegradation. Thermal and oxidative degradation are also possible under stressed conditions.

For researchers and drug development professionals, it is imperative to:

  • Store the compound under refrigerated, dry, and dark conditions.

  • Use an inert atmosphere for long-term storage.

  • Conduct forced degradation studies to understand the intrinsic stability and identify potential degradants.

  • Develop and validate a stability-indicating analytical method for accurate purity assessment.

By adhering to these guidelines, the chemical integrity of this compound can be maintained, ensuring its suitability for research and development activities.

References

The Versatile Building Block: A Technical Guide to Ethyl 6-chloropyrazine-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloropyrazine-2-carboxylate is a key heterocyclic building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery. Its substituted pyrazine core, featuring a reactive chlorine atom and an ester functional group, provides a versatile scaffold for the construction of complex molecular architectures. The electron-deficient nature of the pyrazine ring, further activated by the chloro and carboxylate substituents, makes it an excellent substrate for a variety of chemical transformations. This guide provides an in-depth overview of its synthesis, key reactions, and applications, supported by experimental data and protocols.

Physicochemical Properties and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 161611-46-7
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance Typically a solid
Storage Sealed in a dry place at room temperature

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 6-chloropyrazine-2-carboxylic acid. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.

Experimental Protocol: Fischer Esterification of 6-chloropyrazine-2-carboxylic acid

This protocol is based on the general principles of Fischer esterification and is a representative method for the synthesis of the title compound.

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Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 6-chloropyrazine-2-carboxylic acid 6-Chloropyrazine-2-carboxylic Acid Reaction 6-chloropyrazine-2-carboxylic acid->Reaction Ethanol Ethanol (Excess) Ethanol->Reaction Catalyst Catalytic H₂SO₄ Catalyst->Reaction Heat Reflux Heat->Reaction Product This compound Water Water Reaction->Product Esterification Reaction->Water

Caption: Fischer Esterification Workflow.

Materials:

  • 6-chloropyrazine-2-carboxylic acid

  • Anhydrous ethanol

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropyrazine-2-carboxylic acid (1.0 eq).

  • Add a large excess of anhydrous ethanol (e.g., 10-20 eq), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Key Reactions and Applications in Organic Synthesis

The reactivity of this compound is dominated by the presence of the chloro substituent on the electron-deficient pyrazine ring, making it an excellent substrate for cross-coupling reactions. The ester group, while generally stable, can also be a site for further derivatization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents at the 6-position. This reaction is instrumental in building molecular complexity.[1]

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Suzuki_Coupling_Pathway cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Aryl_Halide This compound Catalytic_Cycle Catalytic Cycle Aryl_Halide->Catalytic_Cycle Boronic_Acid R-B(OH)₂ Boronic_Acid->Catalytic_Cycle Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Catalytic_Cycle Oxidative Addition Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalytic_Cycle Transmetalation Coupled_Product Ethyl 6-aryl/alkyl-pyrazine-2-carboxylate Byproducts Byproducts Catalytic_Cycle->Coupled_Product Reductive Elimination Catalytic_Cycle->Byproducts

Caption: Suzuki-Miyaura Coupling Pathway.

This protocol is a representative procedure adapted from the successful coupling of similar 2-chloropyrazine substrates.[2]

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield Ethyl 6-phenylpyrazine-2-carboxylate.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Chloro-heterocycles

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
2-ChloropyrazinePhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O100>95
2-Chloropyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O8092
Ethyl 4-chloropyrimidine-2-carboxylate3-Thienylboronic acidPd₂(dba)₃ (1.5), XPhos (6)K₃PO₄1,4-Dioxane10085
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is particularly useful for synthesizing a wide range of substituted aminopyrazines, which are prevalent motifs in many biologically active molecules.[3]

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Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Aryl_Halide This compound Catalytic_Cycle Catalytic Cycle Aryl_Halide->Catalytic_Cycle Amine R¹R²NH Amine->Catalytic_Cycle Pd_Catalyst Pd Precatalyst (e.g., Pd₂(dba)₃) Pd_Catalyst->Catalytic_Cycle Oxidative Addition Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Pd_Catalyst Base Base (e.g., NaOtBu, Cs₂CO₃) Base->Catalytic_Cycle Deprotonation Coupled_Product Ethyl 6-(R¹R²N)-pyrazine-2-carboxylate Byproducts Byproducts Catalytic_Cycle->Coupled_Product Reductive Elimination Catalytic_Cycle->Byproducts

Caption: Buchwald-Hartwig Amination Pathway.

This is a general procedure based on established Buchwald-Hartwig amination protocols.[4]

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 eq) and Xantphos (0.03 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by this compound (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and quench with saturated aqueous ammonium chloride.

  • Separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 6-(phenylamino)pyrazine-2-carboxylate.

Table 3: Representative Buchwald-Hartwig Amination Reactions

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
2-ChloropyridineMorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10095
4-ChloroanisoleAnilinePd₂(dba)₃ (1)XPhos (3)K₃PO₄t-BuOH11098
Ethyl 4-chlorobenzoateBenzylaminePd(OAc)₂ (1)RuPhos (2)Cs₂CO₃Toluene10092
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrazine ring, activated by the chlorine atom, is susceptible to nucleophilic aromatic substitution. This allows for the direct displacement of the chloride with various nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward route to a variety of substituted pyrazines.

Derivatization of the Ester Group

The ethyl ester functionality of the molecule can be readily transformed into other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or reduced to the primary alcohol. A patent for pyrazine carboxamide compounds describes the synthesis of various amides from the corresponding esters.[1]

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine derivatives are a prominent class of compounds in medicinal chemistry, with numerous examples of FDA-approved drugs containing this heterocyclic core. The structural motif of this compound serves as a valuable starting point for the synthesis of compounds with a wide range of biological activities, including but not limited to antiviral, antibacterial, and anticancer agents.[5] The ability to readily introduce diverse substituents at the 6-position via cross-coupling reactions makes this building block particularly attractive for the generation of compound libraries for high-throughput screening.

Conclusion

This compound is a high-value building block for organic synthesis, offering multiple avenues for the construction of complex, nitrogen-containing heterocyclic compounds. Its utility is primarily centered on the strategic functionalization of the pyrazine core through modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The detailed protocols and tabulated data provided in this guide are intended to serve as a practical resource for researchers and scientists engaged in the synthesis of novel molecules for drug discovery and development. The continued exploration of the reactivity of this versatile scaffold is expected to lead to the discovery of new and potent therapeutic agents.

References

Reactivity of the Chlorine Atom in Ethyl 6-chloropyrazine-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloropyrazine-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyrazine core, being an electron-deficient aromatic system, coupled with the electron-withdrawing effect of the ethyl carboxylate group at the 2-position, renders the chlorine atom at the 6-position highly susceptible to nucleophilic displacement. This inherent reactivity makes it an excellent substrate for a variety of cross-coupling and substitution reactions, enabling the synthesis of a diverse array of functionalized pyrazine derivatives. This guide provides a comprehensive overview of the key reactions involving the chlorine atom of this compound, including detailed experimental protocols, quantitative data, and workflow diagrams.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring facilitates the addition of nucleophiles, leading to the formation of a stable Meisenheimer-like intermediate, which then expels the chloride ion to afford the substituted product. This reaction is a straightforward and often high-yielding method for introducing amine, alkoxide, and other nucleophilic moieties at the 6-position.

Experimental Workflow: Nucleophilic Aromatic Substitution

SNAr_Workflow General Workflow for SNAr Reactions cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve this compound and nucleophile in a suitable solvent add_base Add a base (e.g., K2CO3, Et3N) if required start->add_base heat Heat the reaction mixture (e.g., 80-120 °C) add_base->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water and extract with an organic solvent cool->quench dry Dry the organic layer and concentrate quench->dry purify Purify the crude product (e.g., column chromatography) dry->purify

Caption: General workflow for SNAr reactions.

Quantitative Data: Nucleophilic Aromatic Substitution

The following table summarizes representative yields for the SNAr of chloro-pyrazines with various amine nucleophiles, based on data for analogous systems.

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₂CO₃DMF100495
PiperidineEt₃NDioxane110692
BenzylamineEt₃NTHF701585
AnilineK₂CO₃NMP1201278
4-Methoxy-anilineCs₂CO₃Toluene110888
Detailed Experimental Protocol: SNAr with Morpholine
  • Reaction Setup: To a solution of this compound (1.0 mmol, 186.6 mg) in anhydrous N,N-dimethylformamide (DMF, 5 mL) in a round-bottom flask is added morpholine (1.2 mmol, 104.5 mg) and potassium carbonate (2.0 mmol, 276.4 mg).

  • Reaction: The reaction mixture is stirred and heated to 100 °C in an oil bath. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion of the reaction (typically 4 hours), the mixture is cooled to room temperature and poured into water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 6-morpholinopyrazine-2-carboxylate.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of carbon-carbon bonds. The chlorine atom of this compound can be efficiently coupled with a wide range of aryl- and heteroarylboronic acids or their esters to generate 6-arylpyrazine derivatives.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow General Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, boronic acid, Pd catalyst, ligand, and base add_solvent Add solvent (e.g., Dioxane/H2O) start->add_solvent degas Degas the mixture add_solvent->degas heat Heat the reaction mixture (e.g., 90-110 °C) degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Extract with an organic solvent filter->extract purify Purify the crude product (e.g., column chromatography) extract->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Quantitative Data: Suzuki-Miyaura Coupling

The following table presents representative yields for the Suzuki-Miyaura coupling of chloropyrazines with various boronic acids, based on data for analogous systems.

Boronic AcidPd CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄-K₂CO₃Dioxane/H₂O1001285
4-Methoxyphenyl-boronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O110892
3-Thienylboronic acidPdCl₂(dppf)-Cs₂CO₃DME901688
4-Pyridylboronic acidPd₂(dba)₃XPhosK₃PO₄1,4-Dioxane1001075
4-Fluorophenyl-boronic acidPd(OAc)₂P(t-Bu)₃K₂CO₃Toluene1001290
Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reaction Setup: A mixture of this compound (1.0 mmol, 186.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg), and potassium carbonate (2.0 mmol, 276.4 mg) is placed in a Schlenk tube.

  • Solvent Addition and Degassing: A mixture of 1,4-dioxane (4 mL) and water (1 mL) is added. The mixture is degassed by bubbling argon through the solution for 15 minutes.

  • Reaction: The Schlenk tube is sealed, and the reaction mixture is heated to 100 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After completion (typically 12 hours), the reaction mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate. The filtrate is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with ethyl acetate (2 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Ethyl 6-phenylpyrazine-2-carboxylate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method is particularly useful for coupling a wide range of primary and secondary amines with this compound, offering a versatile route to 6-aminopyrazine derivatives.[2] The choice of ligand is crucial for the success of this reaction.[2]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow General Workflow for Buchwald-Hartwig Amination cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, amine, Pd pre-catalyst, ligand, and base add_solvent Add anhydrous solvent (e.g., Toluene) start->add_solvent degas Degas the mixture add_solvent->degas heat Heat the reaction mixture (e.g., 100-120 °C) degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Extract with an organic solvent filter->extract purify Purify the crude product (e.g., column chromatography) extract->purify

Caption: General workflow for Buchwald-Hartwig amination.

Quantitative Data: Buchwald-Hartwig Amination

The following table provides representative yields for the Buchwald-Hartwig amination of chloro-heterocycles with various amines, based on data for analogous systems.

AminePd Pre-catalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃BINAPNaOtBuToluene1001890
4-tert-ButylanilinePd(OAc)₂XPhosK₃PO₄Dioxane1101295
MorpholinePd₂(dba)₃RuPhosCs₂CO₃Toluene1001688
BenzylaminePd(OAc)₂BrettPhosK₂CO₃t-BuOH902475
IndolePdCl₂(dppf)-NaOtBuToluene1101282
Detailed Experimental Protocol: Buchwald-Hartwig Amination with Aniline
  • Reaction Setup: In a glovebox, a Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.03 mmol, 18.7 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg). This compound (1.0 mmol, 186.6 mg) and aniline (1.2 mmol, 111.7 mg) are added, followed by anhydrous toluene (5 mL).

  • Reaction: The Schlenk tube is sealed and removed from the glovebox. The reaction mixture is heated to 100 °C with stirring. The reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion (typically 18 hours), the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a plug of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford Ethyl 6-(phenylamino)pyrazine-2-carboxylate.

Conclusion

The chlorine atom in this compound serves as a versatile handle for the synthesis of a wide range of substituted pyrazine derivatives. The electron-deficient nature of the pyrazine ring, enhanced by the ester functionality, facilitates facile nucleophilic aromatic substitution. Furthermore, the chloro-substituent readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice of reaction conditions, including catalyst, ligand, base, and solvent, allows for the selective and high-yielding synthesis of diverse molecular architectures, making this compound a valuable starting material for drug discovery and materials science. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound in their synthetic endeavors.

References

The Versatile Scaffold: A Technical Guide to Ethyl 6-chloropyrazine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 6-chloropyrazine-2-carboxylate, a key heterocyclic building block, has emerged as a valuable starting material in the synthesis of a diverse array of biologically active compounds. Its unique structural features, including the reactive chlorine atom and the modifiable ester group, provide a versatile platform for the development of novel therapeutic agents. This technical guide delves into the medicinal chemistry literature surrounding this compound, offering insights into its synthesis, biological applications, and the structure-activity relationships of its derivatives.

Core Chemical Data

PropertyValueReference
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.6 g/mol [1]
CAS Number 161611-46-7[1]
Appearance Not specified, likely a solid
Storage 2-8°C

Synthesis and Derivatization

The primary utility of this compound in medicinal chemistry lies in its role as a scaffold for generating libraries of derivatives. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the ethyl ester at the 2-position can be readily converted to an amide or other functionalities.

General Synthetic Workflow

The following diagram illustrates a typical synthetic workflow starting from 6-chloropyrazine-2-carboxylic acid, the precursor to the title compound.

G A 6-Chloropyrazine-2-carboxylic Acid B Esterification (e.g., EtOH, H+) A->B D Amidation (e.g., Amine, Coupling Agent) A->D C This compound B->C F Nucleophilic Substitution (e.g., R-NH2, R-OH, R-SH) C->F E 6-Chloropyrazine-2-carboxamides D->E E->F G Diverse 6-substituted Pyrazine Derivatives F->G

General synthetic pathways for derivatization.
Key Experimental Protocols

Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives:

This protocol is adapted from the synthesis of 6-chloropyrazine-2-carboxamides, which starts from the corresponding carboxylic acid. The initial esterification to this compound is a standard procedure.

Step 1: Esterification of 6-Chloropyrazine-2-carboxylic Acid (Hypothetical)

While a specific literature protocol for the direct synthesis of this compound was not found in the immediate search, a standard Fischer esterification would be employed.

  • Reactants: 6-Chloropyrazine-2-carboxylic acid, excess absolute ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Procedure: The reactants are refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the crude this compound, which can be further purified by column chromatography.

Step 2: Amidation of 6-Chloropyrazine-2-carboxylic Acid

This procedure describes the conversion of the carboxylic acid to an amide, a common derivatization route.

  • Reactants: 6-Chloropyrazine-2-carboxylic acid (1 equivalent), 2,4,6-trichlorobenzoyl chloride (TCBC) (1 equivalent), triethylamine (TEA) (1 equivalent), 4-dimethylaminopyridine (DMAP) (1 equivalent), and the desired amine (0.25 equivalents).[2]

  • Procedure:

    • In a round-bottom flask, 6-chloropyrazine-2-carboxylic acid, TCBC, and TEA are mixed in tetrahydrofuran (THF) and stirred for 20 minutes at room temperature to form a mixed anhydride.[2]

    • DMAP and the corresponding amine are then added.[2]

    • The mixture is heated at 50-55°C for 1 hour.[2]

    • After cooling, the mixture is filtered. The filtrate is extracted with dichloromethane and washed sequentially with 5% hydrochloric acid, 5% sodium hydroxide, and 5% sodium carbonate solutions, followed by water.[2]

    • The organic layer is dried over magnesium sulfate and evaporated under vacuum.[2]

    • The crude product is purified by chromatography.[2]

Biological Activities of Derivatives

Derivatives of 6-chloropyrazine-2-carboxylic acid have been investigated for a range of biological activities, primarily as antimicrobial and anticancer agents.

Antimicrobial Activity

The pyrazine core is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 6-chloropyrazine-2-carboxylic acid have shown promising activity against Mycobacterium tuberculosis and various fungal strains.

Table 1: Antimycobacterial and Antifungal Activity of 6-Chloropyrazine-2-carboxamide Derivatives [3][4]

CompoundTarget OrganismActivity
6-chloro-N-(3,5-dibromo-4-hydroxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv72% inhibition
6-chloro-N-(4-hydroxyphenyl)pyrazine-2-carboxamideMycobacterium tuberculosis H37Rv54% inhibition
5-tert-butyl-6-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamideTrichophyton mentagrophytesMIC = 31.25 µmol/mL

Molecular docking studies have suggested that these compounds may exert their antitubercular activity by inhibiting enzymes such as InhA, a key component of the mycobacterial fatty acid synthesis pathway.[2]

Anticancer Activity

Potential Signaling Pathway Inhibition:

Derivatives of pyrazines have been identified as inhibitors of receptor tyrosine kinases such as c-Met and VEGFR-2, which are crucial mediators of tumor growth, angiogenesis, and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR-2) PDK1 PDK1 RTK->PDK1 Ras Ras RTK->Ras Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Pyrazine Derivative Inhibitor->RTK Inhibition

Potential kinase inhibition by pyrazine derivatives.

This inhibition of critical signaling pathways can lead to cell cycle arrest and apoptosis in cancer cells. The diverse substitution patterns achievable from the this compound scaffold allow for fine-tuning of inhibitory activity and selectivity against different kinases.

Structure-Activity Relationship (SAR) Insights

From the available literature on derivatives of 6-chloropyrazine-2-carboxylic acid, several preliminary SAR trends can be inferred:

  • Antimycobacterial Activity: The presence of a halogenated phenyl group, particularly a 3,5-dibromo-4-hydroxyphenyl moiety, on the amide nitrogen appears to enhance activity against M. tuberculosis.[3][4]

  • Antifungal Activity: For antifungal activity against T. mentagrophytes, a substituted thiazole ring attached to the amide nitrogen seems to be favorable.[3][4]

  • Kinase Inhibition: For kinase inhibitors, the pyrazine core often serves as a hinge-binding motif, while substituents at the 6-position and on the amide/ester group are directed towards the solvent-exposed region and can be modified to improve potency and selectivity.

Conclusion

This compound is a foundational building block in medicinal chemistry, offering a gateway to a wide range of heterocyclic compounds with significant therapeutic potential. Its derivatives have demonstrated promising antimicrobial and anticancer activities. Future research efforts focused on the systematic exploration of the chemical space around this scaffold, guided by structure-based drug design and quantitative biological evaluation, are likely to yield novel and effective drug candidates. This technical guide provides a summary of the current knowledge and underscores the continued importance of this versatile molecule in the pursuit of new medicines.

References

The Genesis of a Key Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of Pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for pyrazine-2-carboxylate and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a deep dive into the foundational and contemporary preparative routes.

Introduction: From Obscurity to a Cornerstone in Medicinal Chemistry

The story of pyrazine-2-carboxylate is intrinsically linked to the development of one of the most critical antitubercular drugs, pyrazinamide. While pyrazinamide, the amide of pyrazine-2-carboxylic acid, was first synthesized in 1936 by Dalmer and Walter, its profound biological activity against Mycobacterium tuberculosis remained undiscovered until 1952.[1] This pivotal discovery was spurred by the earlier observation of nicotinamide's antitubercular properties, prompting a systematic investigation into its pyrazine analogs.[1] Pyrazine-2-carboxylic acid, the active metabolite of pyrazinamide, has since become a critical scaffold in medicinal chemistry, valued for its unique electronic properties and its role as a versatile synthetic intermediate.

This guide will first explore the seminal historical synthesis of pyrazine-2-carboxylic acid, primarily through the oxidation of quinoxaline. It will then detail the initial synthesis of its crucial derivative, pyrazinamide, via ammonolysis. Finally, the evolution of these synthetic strategies will be discussed, highlighting the development of more efficient and varied methodologies.

Historical Synthesis Pathways

The early syntheses of pyrazine-2-carboxylate laid the groundwork for its availability for biological testing and further chemical exploration. Two key historical pathways are of primary importance: the synthesis of the carboxylic acid from quinoxaline and the original synthesis of pyrazinamide.

Synthesis of Pyrazine-2-carboxylic Acid via Quinoxaline Oxidation

One of the most established early routes to pyrazine-2-carboxylic acid begins with the heterocyclic compound quinoxaline. This multi-step process involves the initial formation of quinoxaline, followed by oxidative cleavage of the benzene ring to yield pyrazine-2,3-dicarboxylic acid, and subsequent thermal decarboxylation.

G cluster_0 Step 1: Quinoxaline Synthesis cluster_1 Step 2: Oxidation cluster_2 Step 3: Decarboxylation o-Phenylenediamine o-Phenylenediamine Quinoxaline_Syn Quinoxaline o-Phenylenediamine->Quinoxaline_Syn Water, 70°C Glyoxal Glyoxal Glyoxal->Quinoxaline_Syn Quinoxaline_Ox Quinoxaline Pyrazine_Diacid Pyrazine-2,3-dicarboxylic Acid Quinoxaline_Ox->Pyrazine_Diacid KMnO4, Water, Heat Pyrazine_Diacid_Decarb Pyrazine-2,3-dicarboxylic Acid Pyrazine_Monoacid Pyrazine-2-carboxylic Acid Pyrazine_Diacid_Decarb->Pyrazine_Monoacid Heat

Diagram 1: Synthesis of Pyrazine-2-carboxylic Acid from Quinoxaline.

Part A: Quinoxaline Synthesis

  • In a suitable vessel, dissolve 135 g (1.25 moles) of o-phenylenediamine in 2 L of water and heat the solution to 70°C.

  • With stirring, add a solution of 344 g (1.29 moles) of glyoxal-sodium bisulfite in 1.5 L of hot water (approximately 80°C).

  • Allow the mixture to stand for 15 minutes, then cool to room temperature.

  • Add 500 g of sodium carbonate monohydrate. The quinoxaline will separate as an oil or crystalline solid.

  • Extract the mixture with three 300-mL portions of ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate on a steam bath.

  • Distill the residual liquid under reduced pressure, collecting the fraction boiling at 108–112°C/12 mm. This yields 138–147 g (85–90%) of quinoxaline.

Part B: Oxidation to Pyrazine-2,3-dicarboxylic Acid

  • In a 12-L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place 145 g (1.12 moles) of quinoxaline and 4 L of hot water (approximately 90°C).

  • With rapid stirring, add a saturated aqueous solution of 1050 g (6.6 moles) of potassium permanganate through the dropping funnel at a rate that maintains a gentle boil. The addition takes about 1.5 hours.

  • Cool the reaction mixture and filter through a large Büchner funnel to remove the manganese dioxide.

  • Wash the manganese dioxide cake with 1 L of fresh water and combine the filtrates.

  • Evaporate the total filtrate (approximately 10 L) under reduced pressure to a volume of about 3 L.

  • Cautiously add 550 mL of 36% hydrochloric acid.

  • Continue evaporation under reduced pressure until a moist solid cake of potassium chloride and pyrazine-2,3-dicarboxylic acid remains.

  • Add 200 mL of water to the solid cake, followed by 2 L of acetone, and boil under reflux for 15 minutes.

  • Cool to room temperature and filter. The acetone extraction is repeated on the solid residue.

  • Combine the acetone filtrates and distill off the acetone to yield the crude product.

  • For purification, dissolve the crude solid by refluxing with 2.5 L of acetone, treat with decolorizing carbon, and filter while hot. Evaporation of the filtrate yields 140-145 g (75-77%) of pyrazine-2,3-dicarboxylic acid.[2]

While specific high-yield protocols for the selective thermal decarboxylation of pyrazine-2,3-dicarboxylic acid are not extensively detailed in early literature, the inherent instability of the diacid at elevated temperatures is noted.[1] The general procedure involves heating the pyrazine-2,3-dicarboxylic acid, often in a high-boiling point solvent or neat, to effect the loss of one carboxyl group as carbon dioxide.

  • Place the purified pyrazine-2,3-dicarboxylic acid in a flask equipped for distillation.

  • Heat the solid gently under vacuum. The temperature is carefully raised to the melting point of the diacid (around 188 °C with decomposition).

  • As the decarboxylation proceeds, pyrazine-2-carboxylic acid can be isolated from the reaction mixture, often by sublimation or recrystallization of the residue. The yield for this step can be variable and is sensitive to reaction conditions, with the potential for complete decarboxylation to pyrazine if overheated.

The Original Synthesis of Pyrazinamide: Ammonolysis of Methyl Pyrazinoate

The first synthesis of pyrazinamide, as patented by Dalmer and Walter in 1936, involved the ammonolysis of an ester of pyrazine-2-carboxylic acid.[1] This pathway requires the initial formation of pyrazine-2-carboxylic acid (as described above), followed by esterification and subsequent amidation.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Ammonolysis Pyrazine_Acid Pyrazine-2-carboxylic Acid Methyl_Pyrazinoate Methyl Pyrazinoate Pyrazine_Acid->Methyl_Pyrazinoate Acid Catalyst (e.g., H2SO4), Heat Methanol Methanol Methanol->Methyl_Pyrazinoate Methyl_Pyrazinoate_Am Methyl Pyrazinoate Pyrazinamide Pyrazinamide Methyl_Pyrazinoate_Am->Pyrazinamide Heat Ammonia Ammonia Ammonia->Pyrazinamide

Diagram 2: Original Synthesis of Pyrazinamide via Ammonolysis.

Part A: Esterification of Pyrazine-2-carboxylic Acid

  • Suspend pyrazine-2-carboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Heat the mixture at reflux for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC).

  • Cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

  • Extract the methyl pyrazinoate into an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude ester, which can be purified by distillation or recrystallization.

Part B: Ammonolysis of Methyl Pyrazinoate

  • Dissolve methyl pyrazinoate in a suitable solvent, such as methanol.

  • Saturate the solution with ammonia gas at a low temperature (e.g., 0°C).

  • Transfer the solution to a sealed pressure vessel.

  • Heat the vessel to a temperature typically in the range of 100-150°C for several hours.

  • After cooling, carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure to obtain crude pyrazinamide.

  • Purify the pyrazinamide by recrystallization, for example, from ethanol or water.

Evolution of Synthesis Methods

Since these foundational discoveries, numerous advancements have been made in the synthesis of pyrazine-2-carboxylate and its derivatives, driven by the need for higher yields, milder reaction conditions, and greater structural diversity for drug discovery programs.

A notable evolution in the synthesis of pyrazinamide involves a one-step process from pyrazine-2,3-dicarboxylic acid by heating it with urea.[3] This method circumvents the need for separate decarboxylation and amidation steps.

G Pyrazine_Diacid Pyrazine-2,3-dicarboxylic Acid Pyrazinamide Pyrazinamide Pyrazine_Diacid->Pyrazinamide Heat (approx. 160-195°C) Urea Urea Urea->Pyrazinamide

Diagram 3: One-Step Synthesis of Pyrazinamide from Pyrazine-2,3-dicarboxylic Acid.
  • An equimolecular mixture of pyrazine-2,3-dicarboxylic acid and urea is placed in a reaction vessel.

  • The mixture is gradually heated. Melting and effervescence begin at approximately 110°C.

  • The temperature is increased to 160-165°C, and then finally raised to and maintained between 188°C and 195°C until the reaction is substantially complete.

  • During the reaction, pyrazinamide sublimes on the cooler parts of the reaction vessel.

  • The sublimate is collected, constituting pyrazinamide of good technical quality.[3]

Modern synthetic efforts have largely focused on the derivatization of the pyrazine-2-carboxylic acid core. These methods often employ coupling agents to facilitate the formation of amide bonds under milder conditions than traditional ammonolysis. For instance, pyrazine-2-carboxylic acid can be converted to its acid chloride using thionyl chloride, which then readily reacts with a wide range of amines to produce a library of pyrazinamide derivatives.

  • To a solution of pyrazine-2-carboxylic acid in an inert solvent (e.g., dichloromethane), a catalytic amount of DMF is added.

  • The mixture is cooled in an ice bath, and thionyl chloride is added dropwise.

  • The reaction is then heated to reflux for several hours to form the pyrazine-2-carbonyl chloride.

  • After removing the excess thionyl chloride under vacuum, the crude acid chloride is dissolved in a suitable solvent (e.g., toluene).

  • The desired amine is then added, and the mixture is stirred, often under reflux, to form the corresponding pyrazinamide derivative.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps described in this guide.

Table 1: Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

StepStarting MaterialProductReagentsConditionsYield
1o-PhenylenediamineQuinoxalineGlyoxal-sodium bisulfite, Na2CO3, Water, Ether70°C then RT85-90%
2QuinoxalinePyrazine-2,3-dicarboxylic AcidKMnO4, Water, HCl, AcetoneReflux75-77%

Table 2: Synthesis of Pyrazinamide

MethodStarting MaterialProductKey ReagentsConditions
AmmonolysisMethyl PyrazinoatePyrazinamideAmmonia, MethanolHeat in sealed vessel
Urea SynthesisPyrazine-2,3-dicarboxylic AcidPyrazinamideUreaHeat (160-195°C)

Conclusion

The synthesis of pyrazine-2-carboxylate has evolved significantly from its early discovery as a byproduct of quinoxaline oxidation. The historical methods, while foundational, often involved harsh conditions and multiple steps. The subsequent development of more direct routes and the advent of modern coupling techniques have not only improved the efficiency of synthesis for pyrazinamide but have also opened the door to the creation of a vast array of derivatives. This has been instrumental in structure-activity relationship studies and the ongoing search for new and improved therapeutic agents. The synthetic pathways detailed in this guide provide a robust toolkit for researchers and continue to be relevant in both academic and industrial settings.

References

Methodological & Application

Detailed experimental protocol for the synthesis of Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Abstract

This application note provides a detailed experimental protocol for the synthesis of Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved through a Fischer esterification of 6-chloropyrazine-2-carboxylic acid with ethanol, utilizing sulfuric acid as a catalyst. This method offers a straightforward and efficient route to the desired product. The protocol includes reagent specifications, step-by-step instructions, purification methods, and characterization data.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. The pyrazine ring is a common scaffold in a variety of biologically active molecules. The chloro- and ester- functionalities on the pyrazine ring allow for diverse chemical modifications, making it an important precursor for the synthesis of complex heterocyclic compounds with potential therapeutic applications. The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[1][2] This protocol details the application of this reaction for the specific synthesis of this compound.

Reaction Scheme

Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products A 6-Chloropyrazine-2-carboxylic Acid D This compound A->D B Ethanol B->D C Sulfuric Acid (catalyst) C->D E Water

Caption: Fischer esterification of 6-chloropyrazine-2-carboxylic acid.

Experimental Protocol

Materials and Reagents
ReagentGradeSupplier
6-Chloropyrazine-2-carboxylic acid≥98%Commercially available
Ethanol, absoluteAnhydrous, ≥99.5%Commercially available
Sulfuric acidConcentrated, 98%Commercially available
Dichloromethane (DCM)ACS gradeCommercially available
Saturated sodium bicarbonate solution-Prepared in-house
Anhydrous sodium sulfateACS gradeCommercially available
Diethyl etherACS gradeCommercially available
HexaneACS gradeCommercially available
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • TLC plates (silica gel 60 F254)

  • Column chromatography setup

Procedure

A plausible method for the synthesis of this compound is the Fischer esterification of 6-chloropyrazine-2-carboxylic acid. A general procedure, adapted from similar esterifications of pyrazine carboxylic acids, is as follows:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloropyrazine-2-carboxylic acid (1.0 eq).

  • Addition of Reagents: Add absolute ethanol (10-20 eq) to the flask. The large excess of ethanol serves as both a reactant and a solvent to drive the equilibrium towards the product.

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition should be done carefully as it is an exothermic process.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C, the boiling point of ethanol) using a heating mantle. Let the reaction proceed for 4-6 hours. A patent for the synthesis of other pyrazine-2-carboxylic acid esters suggests heating under reflux for 5 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting carboxylic acid spot indicates the completion of the reaction.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess ethanol using a rotary evaporator.

    • Dissolve the residue in dichloromethane (DCM).

    • Carefully neutralize the acidic mixture by washing it with a saturated sodium bicarbonate solution in a separatory funnel until the effervescence ceases.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Data Presentation

ParameterValue
Starting Material
Name6-Chloropyrazine-2-carboxylic acid
Molecular Weight158.54 g/mol
Product
NameThis compound
Molecular FormulaC₇H₇ClN₂O₂
Molecular Weight186.60 g/mol
AppearanceExpected to be a solid
Reaction Conditions
SolventEthanol
CatalystSulfuric Acid
TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Expected Yield
YieldModerate to high (typically 60-80% for Fischer esterifications)

Visualization of the Experimental Workflow

Workflow start Start reactants 1. Mix 6-Chloropyrazine-2-carboxylic acid and Ethanol start->reactants catalyst 2. Add Sulfuric Acid (catalyst) reactants->catalyst reflux 3. Heat to Reflux (4-6 h) catalyst->reflux monitor 4. Monitor by TLC reflux->monitor workup 5. Cool, Evaporate Ethanol, Dissolve in DCM monitor->workup neutralize 6. Neutralize with NaHCO₃ soln. workup->neutralize extract 7. Extract, Wash, and Dry neutralize->extract concentrate 8. Concentrate under reduced pressure extract->concentrate purify 9. Purify by Column Chromatography concentrate->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

Conclusion

This application note outlines a detailed and reliable protocol for the synthesis of this compound via Fischer esterification. The procedure is straightforward and utilizes readily available reagents and standard laboratory techniques, making it suitable for researchers in academic and industrial settings. The resulting product is a key intermediate for the synthesis of a wide range of heterocyclic compounds for drug discovery and development.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing Ethyl 6-chloropyrazine-2-carboxylate as a key building block. The pyrazine scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core via robust and versatile C-C bond-forming reactions is critical for the development of novel therapeutic agents.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. This method is widely favored in drug discovery and development due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.

General Reaction Scheme

The Suzuki coupling of this compound with a variety of aryl or heteroaryl boronic acids allows for the synthesis of a diverse library of 6-substituted pyrazine-2-carboxylates. These products serve as valuable intermediates for the synthesis of complex molecules with potential biological activity.

cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound product Ethyl 6-(aryl/heteroaryl)pyrazine-2-carboxylate reactant1->product reactant2 Aryl/Heteroaryl Boronic Acid (R-B(OH)₂) reactant2->product catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) base->product solvent Solvent (e.g., Dioxane/H₂O, Toluene, DMF) solvent->product

Caption: General scheme of the Suzuki coupling reaction.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, base, solvent, and temperature. For a substrate like this compound, which is an electron-deficient heteroaryl chloride, specific conditions are often required to achieve high yields.

ParameterCommon Reagents/ConditionsConsiderations for this compound
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos)For less reactive aryl chlorides, more active catalysts with electron-rich and bulky phosphine ligands are often beneficial. Pd(PPh₃)₄ and PdCl₂(dppf) are good starting points.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KFAn inorganic base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. A moderately strong base like K₂CO₃ or K₃PO₄ is often effective.
Solvent System Dioxane/Water, Toluene/Water, DMF, Acetonitrile/WaterA biphasic solvent system, typically an organic solvent with water, is common. This facilitates the dissolution of both the organic reactants and the inorganic base.
Boronic Acid/Ester Arylboronic acids, Heteroarylboronic acids, Arylboronic acid pinacol estersA slight excess (1.1-1.5 equivalents) of the boronic acid derivative is typically used to drive the reaction to completion.
Temperature 80-120 °CThe reaction generally requires heating to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

Experimental Protocols

The following are representative protocols for the Suzuki coupling of this compound with aryl and heteroaryl boronic acids. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol describes a common method for the coupling of this compound with various substituted phenylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., (4-methoxyphenyl)boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Reaction vessel (e.g., round-bottom flask or microwave vial)

  • Magnetic stirrer and heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ethyl 6-arylpyrazine-2-carboxylate.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can significantly reduce reaction times and improve yields for challenging couplings.

Materials:

  • This compound

  • Heteroarylboronic acid (e.g., thiophen-2-ylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol, 1.0 equiv.), the heteroarylboronic acid (0.75 mmol, 1.5 equiv.), and cesium carbonate (1.5 mmol, 3.0 equiv.).

  • Catalyst Addition: Add PdCl₂(dppf) (0.025 mmol, 5 mol%).

  • Solvent Addition: Add DMF (3 mL).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to 120-150 °C for 15-30 minutes.

  • Work-up and Purification: Follow steps 7-9 from Protocol 1.

Visualizing the Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)Ln-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)Ln-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product reactant1 R¹-X (this compound) reactant1->oxidative_addition boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation Workflow start Start setup Reaction Setup (Weigh Reagents) start->setup inert Establish Inert Atmosphere (Purge with Ar/N₂) setup->inert solvents Add Solvents inert->solvents reaction Heat and Stir (Conventional or Microwave) solvents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction) monitor->workup Complete dry Dry Organic Layer (e.g., Na₂SO₄) workup->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate purify Purification (Column Chromatography) concentrate->purify analyze Characterization (NMR, MS) purify->analyze end Pure Product analyze->end

Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 6-chloropyrazine-2-carboxylate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of ethyl 6-chloropyrazine-2-carboxylate with various primary amines. This reaction is a powerful tool for the synthesis of a diverse range of 6-aminopyrazine-2-carboxylates, which are valuable intermediates in the development of novel pharmaceuticals and other functional molecules.

Introduction

The Buchwald-Hartwig amination is a versatile and widely used method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction allows for the efficient synthesis of aryl and heteroaryl amines from the corresponding halides. In the context of drug discovery, the pyrazine scaffold is a privileged structure found in numerous biologically active compounds. The ability to introduce a variety of primary amine substituents at the 6-position of the pyrazine ring via the Buchwald-Hartwig amination offers a robust strategy for generating libraries of compounds for screening and lead optimization.

This protocol focuses on the reaction of this compound, a readily available starting material, with a range of primary amines. Chloropyrazines are often more challenging substrates for Buchwald-Hartwig amination compared to their bromo or iodo counterparts due to the stronger C-Cl bond. Therefore, the selection of an appropriate catalyst system, including the palladium precursor, ligand, and base, is crucial for achieving high yields and clean conversions.

Materials and Reagents

  • This compound

  • Primary amine (e.g., n-butylamine, benzylamine, aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas (for inert atmosphere)

  • Standard laboratory glassware (Schlenk flask or sealed tube, condenser, etc.)

  • Magnetic stirrer and heating mantle or oil bath

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)

  • Silica gel for column chromatography

Experimental Protocol

General Procedure for the Buchwald-Hartwig Amination:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and rac-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP, 3.0 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.4 equivalents), this compound (1.0 equivalent), and anhydrous toluene or THF (to achieve a concentration of approximately 0.1-0.2 M).

  • Amine Addition: Add the primary amine (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 110 °C. The optimal temperature may vary depending on the reactivity of the primary amine.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 6-(alkylamino)pyrazine-2-carboxylate.

Data Presentation

The following table summarizes the expected yields and reaction conditions for the Buchwald-Hartwig amination of this compound with a selection of primary amines, based on typical outcomes for similar heteroaryl chlorides.

EntryPrimary AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd₂(dba)₃ / rac-BINAPNaOtBuToluene1001285-95
2BenzylaminePd₂(dba)₃ / rac-BINAPNaOtBuToluene1001680-90
3AnilinePd₂(dba)₃ / rac-BINAPNaOtBuToluene1102470-80
4CyclohexylaminePd₂(dba)₃ / rac-BINAPNaOtBuTHF801888-96
54-MethoxyanilinePd₂(dba)₃ / rac-BINAPNaOtBuToluene1102475-85
62-PhenylethylaminePd₂(dba)₃ / rac-BINAPNaOtBuToluene1001682-92

Visualizations

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Oven-dried Schlenk Flask reagents Add Pd₂(dba)₃, rac-BINAP, NaO-tBu, and Ethyl 6-chloropyrazine-2-carboxylate start->reagents inert Evacuate and backfill with N₂ or Ar (3x) reagents->inert solvent Add Anhydrous Toluene or THF inert->solvent amine Add Primary Amine solvent->amine heat Heat to 80-110 °C amine->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool dilute Dilute with Ethyl Acetate cool->dilute filter Filter through Celite dilute->filter concentrate Concentrate filter->concentrate purify Flash Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Cl) pd0->oxidative_addition pd2_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination (R-NH₂) pd2_complex->amine_coordination pd_amine_complex [Ar-Pd(II)(NH₂R)L₂]⁺Cl⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NHR)L₂ deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) catalyst product Ar-NHR reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Ethyl 6-Chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of ethyl 6-chloropyrazine-2-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules. The following sections detail optimized conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, enabling the facile introduction of diverse functionalities onto the pyrazine core.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the electron-deficient nature of the pyrazine ring activates the C-Cl bond towards oxidative addition to a palladium(0) catalyst. This allows for a variety of coupling partners to be introduced at the 6-position, leading to the synthesis of novel pyrazine derivatives with potential applications in medicinal chemistry and materials science. This document outlines established protocols for several key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and a variety of aryl- and heteroarylboronic acids or their corresponding esters. This reaction is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups.

General Reaction Conditions

A typical Suzuki-Miyaura coupling of this compound involves a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. The choice of these components is crucial for achieving high yields and minimizing side products.

Table 1: Summary of Suzuki-Miyaura Coupling Conditions

EntryCoupling Partner (Boronic Acid)Pd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2)Toluene1101692
3Thiophene-2-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)902478
4Pyridine-3-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF1201881
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 6-phenylpyrazine-2-carboxylate.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[1][2] This reaction is instrumental in the synthesis of various nitrogen-containing heterocyclic compounds.[3]

General Reaction Conditions

Successful Buchwald-Hartwig amination requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The reaction is typically carried out in an anhydrous, aprotic solvent under an inert atmosphere.[1][2]

Table 2: Summary of Buchwald-Hartwig Amination Conditions

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene100895
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1101888
3BenzylaminePd₂(dba)₃ (2.5)BrettPhos (5)K₃PO₄ (2.5)Toluene1001291
4n-HexylaminePd(OAc)₂ (3)RuPhos (6)LiHMDS (1.5)THF802484
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)

  • BINAP (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.

  • Add anhydrous, degassed toluene, followed by this compound and morpholine.

  • Seal the tube and heat the reaction mixture to 100 °C for 8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to yield ethyl 6-morpholinopyrazine-2-carboxylate.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of a C-C bond between this compound and a terminal alkyne.[4][5] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[4]

General Reaction Conditions

Key parameters for a successful Sonogashira coupling include the choice of palladium catalyst, copper source, base, and solvent. The reaction is typically run under an inert atmosphere to prevent the homocoupling of the alkyne.

Table 3: Summary of Sonogashira Coupling Conditions

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMF80689
21-HexynePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NEt (2.5)THF651282
3EthynyltrimethylsilanePd(OAc)₂ (2) / PPh₃ (4)CuI (5)Et₃N (3)Acetonitrile70893
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Piperidine (2)DMF901077
Experimental Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Dimethylformamide (DMF, anhydrous and degassed)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous and degassed DMF, followed by triethylamine and phenylacetylene via syringe.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to obtain ethyl 6-(phenylethynyl)pyrazine-2-carboxylate.

Visualizations

Cross_Coupling_Workflow cluster_reactants Reactants & Catalysts cluster_process Reaction Process cluster_outcome Workup & Product A This compound E Inert Atmosphere (Ar or N₂) A->E B Coupling Partner (Boronic Acid, Amine, Alkyne, etc.) B->E C Palladium Catalyst & Ligand C->E D Base D->E F Solvent & Heat E->F Reaction Setup G Reaction Quench & Extraction F->G Reaction Complete H Purification (Chromatography) G->H I Final Product H->I

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Signaling_Pathways cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling S1 Aryl/Heteroaryl Boronic Acid Product_S Ethyl 6-(hetero)arylpyrazine-2-carboxylate S1->Product_S B1 Primary/Secondary Amine Product_B Ethyl 6-aminopyrazine-2-carboxylate B1->Product_B O1 Terminal Alkyne Product_O Ethyl 6-alkynylpyrazine-2-carboxylate O1->Product_O Start This compound Start->S1 Pd Cat., Base Start->B1 Pd Cat., Base Start->O1 Pd/Cu Cat., Base

Caption: Relationship between different cross-coupling reactions and products.

References

Synthesis of Ethyl 6-aminopyrazine-2-carboxylate from Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 6-aminopyrazine-2-carboxylate from Ethyl 6-chloropyrazine-2-carboxylate. This transformation is a key step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), as the pyrazine core is a common motif in medicinal chemistry.[1] Two primary synthetic strategies are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig Amination.

Introduction

Ethyl 6-aminopyrazine-2-carboxylate is a valuable building block in drug discovery and development. The amino group provides a handle for further functionalization, enabling the synthesis of a diverse range of pyrazine-containing compounds with potential therapeutic applications. The conversion of the readily available this compound to its amino counterpart is a critical transformation. The electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution, making it susceptible to amination.[2][3] For substrates where direct amination is challenging, the Buchwald-Hartwig amination offers a powerful and versatile alternative for the formation of the C-N bond.[1][4]

Data Presentation

The following table summarizes the key quantitative data for the two primary synthetic routes described in this document. Please note that yields are representative and can vary based on reaction scale and optimization.

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material This compoundThis compound
Reagent Anhydrous AmmoniaBenzophenone Imine (Ammonia Surrogate)
Typical Yield 60-75%70-85%
Reaction Temperature 150-200 °C100-110 °C
Reaction Time 3-6 hours16-24 hours
Catalyst NonePalladium(II) Acetate
Ligand NoneXantphos
Base None (Ammonia is the base)Cesium Carbonate

Spectroscopic Data for Ethyl 6-aminopyrazine-2-carboxylate:

Spectroscopy Characteristic Peaks
¹H-NMR (DMSO-d₆)δ 8.21 (d, 1H, pyrazine-H), 7.82 (d, 1H, pyrazine-H), 7.53 (bs, 2H, NH₂), 4.45 (q, 2H, CH₂), 1.35 (t, 3H, CH₃) ppm
¹³C-NMR (DMSO-d₆)δ 166.1, 155.4, 147.0, 131.1, 125.9, 61.5, 14.5 ppm
IR (ATR) 3401, 3368 (NH₂ stretching), 1645 (C=O stretching) cm⁻¹

Note: Spectroscopic data is based on closely related structures and may vary slightly.[5]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from the amination of 2-chloropyrazine.[6] It utilizes a high-pressure reaction with anhydrous ammonia.

Materials:

  • This compound

  • Anhydrous Ammonia

  • Anhydrous Ethanol

  • Autoclave reactor

  • Benzene (for recrystallization)

Procedure:

  • In a high-pressure autoclave reactor, add this compound (1 equivalent).

  • Add anhydrous ethanol as a solvent.

  • Cool the reactor to a safe temperature (e.g., -78 °C using a dry ice/acetone bath) and carefully introduce anhydrous ammonia (excess, e.g., 10-20 equivalents).

  • Seal the autoclave and heat the reaction mixture to 175 °C for 3-6 hours with stirring.[6]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

  • Remove the solvent and excess ammonia under reduced pressure.

  • Dissolve the crude residue in hot benzene and filter to remove any insoluble impurities.

  • Allow the filtrate to cool to induce crystallization.

  • Collect the crystals of Ethyl 6-aminopyrazine-2-carboxylate by filtration, wash with cold benzene, and dry under vacuum.

Logical Workflow for SNAr Synthesis:

SNAr_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification start Start add_reagents Add this compound and anhydrous ethanol to autoclave start->add_reagents add_ammonia Introduce anhydrous ammonia add_reagents->add_ammonia seal_heat Seal and heat autoclave (175°C, 3-6h) add_ammonia->seal_heat cool_vent Cool and vent ammonia seal_heat->cool_vent concentrate Concentrate under reduced pressure cool_vent->concentrate recrystallize Recrystallize from benzene concentrate->recrystallize isolate Isolate and dry product recrystallize->isolate end_node End isolate->end_node

Caption: Workflow for the SNAr synthesis of Ethyl 6-aminopyrazine-2-carboxylate.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is adapted from the Buchwald-Hartwig amination of aryl halides using benzophenone imine as an ammonia surrogate.[7][8]

Materials:

  • This compound

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Hydrochloric acid (2M)

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Buchwald-Hartwig Coupling

  • To an oven-dried Schlenk flask, add this compound (1 equivalent), benzophenone imine (1.2 equivalents), cesium carbonate (1.4 equivalents), palladium(II) acetate (0.02 equivalents), and Xantphos (0.04 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product is the imine intermediate.

Step 2: Hydrolysis of the Imine

  • Dissolve the crude imine intermediate in a suitable solvent such as tetrahydrofuran (THF).

  • Add 2M hydrochloric acid and stir the mixture at room temperature for 1-2 hours, or until TLC analysis indicates complete hydrolysis.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure Ethyl 6-aminopyrazine-2-carboxylate.

Signaling Pathway for Buchwald-Hartwig Amination:

Buchwald_Hartwig pd0 Pd(0)Ln pd_complex Oxidative Addition Complex pd0->pd_complex + Ar-Cl ar_cl This compound pd_amide Pd(II) Amide Complex pd_complex->pd_amide + Amine - Cl⁻ amine Benzophenone Imine pd_amide->pd0 Reductive Elimination product_imine Ethyl 6-(diphenylmethyleneamino)pyrazine-2-carboxylate pd_amide->product_imine hydrolysis Hydrolysis (H₃O⁺) product_imine->hydrolysis final_product Ethyl 6-aminopyrazine-2-carboxylate hydrolysis->final_product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Note: High-Purity Isolation of Ethyl 6-chloropyrazine-2-carboxylate via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the purification of Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The described method utilizes automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate mobile phase to consistently yield the target compound with high purity (>98%). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for obtaining high-quality this compound for downstream applications.

Introduction

This compound is a critical building block in medicinal chemistry, serving as a precursor for a diverse range of biologically active molecules. The purity of this intermediate is paramount to ensure the desired outcome and minimize side reactions in subsequent synthetic steps. Column chromatography is a widely adopted technique for the purification of organic compounds. This application note provides a detailed, step-by-step protocol for the purification of this compound using an automated flash chromatography system, which offers advantages in terms of speed, resolution, and reproducibility over traditional gravity chromatography.

Physicochemical Properties and Separation Strategy

This compound is a moderately polar compound due to the presence of the ester and pyrazine functional groups. A structural analogue, Ethyl 6-bromopyrazine-2-carboxylate, has a calculated LogP of 1.4158, suggesting a degree of lipophilicity that makes it well-suited for normal-phase chromatography. The primary impurities encountered during its synthesis are often related to starting materials or side-products such as regioisomers or N-substituted derivatives.

The purification strategy outlined here employs a silica gel stationary phase, a polar adsorbent, and a non-polar mobile phase mixture of hexane and ethyl acetate.[1] By gradually increasing the polarity of the mobile phase, non-polar impurities are eluted first, followed by the target compound, while more polar impurities are retained longer on the column.

Experimental Protocol

This protocol is optimized for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary for different sample loads.

1. Materials and Equipment:

  • Stationary Phase: Silica gel, 230-400 mesh

  • Mobile Phase:

    • Solvent A: n-Hexane, HPLC grade

    • Solvent B: Ethyl acetate, HPLC grade

  • Sample: Crude this compound

  • Equipment:

    • Automated flash chromatography system

    • Pre-packed silica gel column (e.g., 40 g)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC developing chamber

    • UV lamp (254 nm)

    • Rotary evaporator

    • Glassware (flasks, beakers, etc.)

2. Pre-Chromatography Preparation (TLC Analysis):

Before performing the flash chromatography, it is crucial to determine the optimal mobile phase composition using TLC.

  • Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved crude material onto a TLC plate.

  • Develop the TLC plates in the prepared eluent mixtures.

  • Visualize the developed plates under a UV lamp.

  • The optimal mobile phase is the one that provides a good separation of the target compound from its impurities, with an Rf value for the target compound of approximately 0.2-0.4. A literature precedent for a similar pyrazine derivative suggests a starting point of 4:1 petroleum ether/ethyl acetate.

3. Flash Chromatography Procedure:

  • Sample Preparation: Dissolve the crude this compound (1 g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, perform a dry load by adsorbing the crude material onto a small amount of silica gel.

  • Column Equilibration: Equilibrate the pre-packed silica gel column with the initial mobile phase composition (e.g., 95:5 Hexane/Ethyl Acetate) until a stable baseline is achieved.

  • Sample Loading: Load the prepared sample onto the column.

  • Elution: Begin the elution with the initial mobile phase composition. A gradient elution is recommended for optimal separation. A typical gradient might be:

    • 0-2 Column Volumes (CV): 5% Ethyl Acetate in Hexane (isocratic)

    • 2-12 CV: Linear gradient from 5% to 30% Ethyl Acetate in Hexane

    • 12-15 CV: 30% Ethyl Acetate in Hexane (isocratic)

  • Fraction Collection: Collect fractions based on the UV chromatogram. The target compound is expected to elute as the major peak after any less polar impurities.

  • Purity Analysis: Analyze the collected fractions containing the desired compound by TLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

The following table summarizes the key parameters for the purification of this compound by flash column chromatography.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Column Dimensions 40 g pre-packed column
Mobile Phase Hexane (A) / Ethyl Acetate (B)
Elution Method Gradient Elution
Flow Rate 30-40 mL/min
Detection Wavelength 254 nm
Typical Sample Load 1.0 g crude material
Expected Rf of Product ~0.3 (in 8:2 Hexane/Ethyl Acetate)*
Expected Yield >85% (dependent on crude purity)
Expected Purity >98% (by HPLC)

*Note: The optimal mobile phase and resulting Rf value should be determined by TLC prior to column chromatography as it can vary based on the specific impurities present.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Pre-Chromatography cluster_chrom Flash Chromatography cluster_post Post-Chromatography tlc_prep Prepare TLC Eluents (Hexane/EtOAc Ratios) spot_crude Dissolve & Spot Crude Material on TLC Plate tlc_prep->spot_crude develop_tlc Develop TLC Plates spot_crude->develop_tlc visualize_tlc Visualize under UV & Determine Optimal Eluent develop_tlc->visualize_tlc sample_prep Prepare Sample (Wet or Dry Load) visualize_tlc->sample_prep Informs Mobile Phase Selection column_equilibration Equilibrate Silica Column sample_prep->column_equilibration sample_loading Load Sample onto Column column_equilibration->sample_loading elution Gradient Elution (Hexane/EtOAc) sample_loading->elution fraction_collection Collect Fractions based on UV elution->fraction_collection purity_analysis Analyze Fractions by TLC fraction_collection->purity_analysis combine_fractions Combine Pure Fractions purity_analysis->combine_fractions solvent_removal Remove Solvent (Rotary Evaporation) combine_fractions->solvent_removal final_product Purified Ethyl 6-chloropyrazine- 2-carboxylate solvent_removal->final_product

Caption: Workflow for the purification of this compound.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the purification of this compound using automated flash column chromatography. By following the outlined steps, researchers can consistently obtain the target compound in high purity, which is essential for its use in pharmaceutical research and development. The use of a preliminary TLC analysis to fine-tune the mobile phase composition is critical for achieving optimal separation.

References

Application of Ethyl 6-chloropyrazine-2-carboxylate in the Synthesis of Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloropyrazine-2-carboxylate is a key starting material in the synthesis of a variety of pyrazinamide analogues, a class of compounds with significant potential as anti-tuberculosis agents. Pyrazinamide itself is a cornerstone of first-line tuberculosis treatment, and the development of new derivatives is a critical area of research to combat drug-resistant strains of Mycobacterium tuberculosis. This application note provides detailed protocols and data for the synthesis of anti-tuberculosis agents starting from this compound, focusing on the generation of bioactive carboxamide derivatives.

Synthetic Pathways

The primary route for utilizing this compound in the synthesis of anti-tuberculosis agents involves a two-step process. First, the ethyl ester is hydrolyzed to its corresponding carboxylic acid, 6-chloropyrazine-2-carboxylic acid. This acid is then activated and coupled with various amines to produce a library of N-substituted pyrazine-2-carboxamides.

A This compound B 6-Chloropyrazine-2-carboxylic acid A->B  Hydrolysis (e.g., LiOH) C 6-Chloropyrazine-2-carbonyl chloride B->C  Activation (e.g., SOCl2) D N-substituted 6-chloropyrazine-2-carboxamides C->D E Diverse Amines (R-NH2) E->D  Amidation  

Caption: Synthetic workflow from this compound to anti-tuberculosis agents.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 6-Chloropyrazine-2-carboxylic acid

This protocol is adapted from a green chemistry approach for the hydrolysis of a similar methyl ester.[1][2]

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottomed flask, dissolve this compound (1 equivalent) in a minimal amount of a suitable organic solvent (e.g., THF) if necessary, although direct addition to the aqueous base is preferred for a greener process.

  • Prepare a solution of lithium hydroxide (1.01 equivalents) in water.

  • Add the ethyl ester to the LiOH solution with stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • A precipitate of 6-chloropyrazine-2-carboxylic acid will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • For any remaining product in the filtrate, extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Combine all solid products and dry under vacuum.

Protocol 2: Synthesis of N-substituted 6-chloropyrazine-2-carboxamides

This protocol involves the conversion of the carboxylic acid to an acyl chloride followed by amidation.[3][4][5]

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or 2,4,6-trichlorobenzoyl chloride (TCBC)[3][5]

  • Dry toluene or dry Tetrahydrofuran (THF)[3][5]

  • Substituted amine (e.g., substituted anilines, benzylamines)

  • Triethylamine (TEA) or Pyridine

  • 4-Dimethylaminopyridine (DMAP) (if using TCBC)[5]

  • Dichloromethane (DCM) or Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Method A: Using Thionyl Chloride [4]

  • To a solution of 6-chloropyrazine-2-carboxylic acid (1 equivalent) in dry toluene, add thionyl chloride (1.5 equivalents) under an inert atmosphere.

  • Reflux the mixture for 1-2 hours.

  • Remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude 6-chloropyrazine-2-carbonyl chloride is used in the next step without further purification.

  • Dissolve the crude acyl chloride in dry DCM.

  • In a separate flask, dissolve the desired substituted amine (1 equivalent) and pyridine (1.2 equivalents) in dry DCM.

  • Slowly add the acyl chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

Method B: Using 2,4,6-trichlorobenzoyl chloride (TCBC) [5]

  • In a round-bottom flask, mix 6-Chloropyrazine-2-carboxylic acid (1 equivalent), TCBC (1 equivalent), and TEA (1 equivalent) in THF and stir for 20 minutes at room temperature.

  • Add DMAP (1 equivalent) to the mixture, followed by the dropwise addition of the corresponding amine (0.25 equivalents).

  • Heat the mixture at 50-55 °C for 1 hour.

  • After cooling, filter the mixture and extract with dichloromethane.

  • Wash the organic layer sequentially with 5% hydrochloric acid, 5% sodium hydroxide, 5% sodium carbonate, and water.

  • Dry the organic layer and evaporate the solvent.

  • Purify the crude product by chromatography.[5]

Quantitative Data Summary

The following tables summarize the anti-tuberculosis activity of various synthesized pyrazine-2-carboxamide derivatives.

Table 1: Anti-tuberculosis Activity of N-phenyl Pyrazine-2-Carboxamide Derivatives

Compound IDR Group on Phenyl RingMIC (µg/mL) vs. M. tuberculosis H37RvReference
14-Trifluoromethyl<2[4]
22-Bromo-3-methyl<2[4]
33-Iodo-4-methyl<2[4]
43,5-bis-Trifluoromethyl- (72% inhibition)[6][7]
53-Methyl-[6][7]
64c (unspecified)25[4]
Pyrazinamide-6.25[4]

Table 2: Anti-tuberculosis Activity of 3-benzylaminopyrazine-2-carboxamides [7]

Compound IDR Group on Benzyl RingMIC (µM) vs. M. tuberculosis H37Rv
43-CF₃42
84-CH₃6
94-NH₂-
12Unspecified-
Pyrazinamide--

Mechanism of Action

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[3][4] POA is believed to have multiple targets within M. tuberculosis, primarily disrupting membrane energetics and inhibiting essential enzymes.[3][4] Analogs synthesized from this compound are designed to mimic the action of POA or to have novel mechanisms of action. One key target is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycobacterial fatty acid synthesis (FAS-II) pathway.

cluster_Mtb Mycobacterium tuberculosis PZA Pyrazinamide Analogue (Prodrug) PncA Pyrazinamidase (PncA) PZA->PncA Activation POA Pyrazinoic Acid Analogue (Active Drug) Membrane Cell Membrane POA->Membrane Disruption InhA Enoyl-ACP Reductase (InhA) POA->InhA Inhibition PanD Aspartate Decarboxylase (PanD) POA->PanD Inhibition PncA->POA Energy Membrane Energetics Membrane->Energy Affects FASII Fatty Acid Synthesis II (FAS-II) InhA->FASII Blocks CoA Coenzyme A Synthesis PanD->CoA Blocks Death Bacterial Cell Death FASII->Death CoA->Death Energy->Death

Caption: Proposed mechanism of action for pyrazinamide analogues.

Conclusion

This compound serves as a versatile and crucial starting material for the synthesis of novel pyrazinamide analogues with potent anti-tuberculosis activity. The synthetic routes are well-established, primarily involving hydrolysis followed by amidation. The resulting N-substituted 6-chloropyrazine-2-carboxamides have demonstrated significant inhibitory activity against M. tuberculosis, highlighting the potential of this chemical scaffold in the development of new drugs to combat tuberculosis. Further exploration of the structure-activity relationships of these compounds will be instrumental in designing the next generation of anti-TB agents.

References

Application Notes and Protocols: Ethyl 6-chloropyrazine-2-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Ethyl 6-chloropyrazine-2-carboxylate as a key fragment in the discovery of novel therapeutic agents. The document outlines its application in the synthesis of various biologically active molecules, particularly in the realm of antimicrobial drug discovery, and provides detailed protocols for synthesis and biological evaluation.

Introduction to this compound as a Drug Fragment

This compound is a versatile heterocyclic building block employed in fragment-based drug discovery (FBDD). Its pyrazine core is a recognized pharmacophore present in numerous FDA-approved drugs.[1] The chlorine atom at the 6-position and the ethyl ester at the 2-position offer reactive handles for facile chemical modification, allowing for the exploration of chemical space and the optimization of fragment hits into lead compounds. This fragment is particularly valuable for generating libraries of derivatives to probe biological targets such as enzymes and receptors.

The pyrazine ring system is known for its ability to participate in hydrogen bonding and aromatic interactions, which are crucial for molecular recognition at the active sites of biological targets. The chloro-substituent can be readily displaced via nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of a wide array of functional groups to modulate potency, selectivity, and pharmacokinetic properties.[2]

Application in Antimicrobial Drug Discovery

A significant application of the this compound fragment is in the development of novel antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Targeting InhA in Mycobacterium tuberculosis

The enoyl-ACP reductase (InhA) is a crucial enzyme in the mycobacterial fatty acid synthesis pathway (FAS-II) and a validated target for antitubercular drugs. Derivatives of this compound have been designed and synthesized as potential InhA inhibitors.

Below is a diagram illustrating the role of InhA in the FAS-II pathway and its inhibition.

inhA_pathway Acyl-ACP Acyl-ACP Beta-ketoacyl-ACP Beta-ketoacyl-ACP Acyl-ACP->Beta-ketoacyl-ACP FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->Beta-ketoacyl-ACP Beta-hydroxyacyl-ACP Beta-hydroxyacyl-ACP Beta-ketoacyl-ACP->Beta-hydroxyacyl-ACP MabA Trans-2-enoyl-ACP Trans-2-enoyl-ACP Beta-hydroxyacyl-ACP->Trans-2-enoyl-ACP HadABC Elongated Acyl-ACP Elongated Acyl-ACP Trans-2-enoyl-ACP->Elongated Acyl-ACP InhA Mycolic Acids Mycolic Acids Elongated Acyl-ACP->Mycolic Acids Further Elongation Cycles InhA InhA Pyrazine Derivative Pyrazine Derivative Pyrazine Derivative->InhA Inhibition

Figure 1: Inhibition of the InhA enzyme in the mycobacterial FAS-II pathway.
Synthesis of Bioactive Pyrazine Derivatives

The general synthetic scheme to generate novel pyrazine-2-carboxamides from this compound involves initial hydrolysis to the corresponding carboxylic acid, followed by amidation.

synthesis_workflow This compound This compound 6-Chloropyrazine-2-carboxylic acid 6-Chloropyrazine-2-carboxylic acid This compound->6-Chloropyrazine-2-carboxylic acid Hydrolysis Acyl Chloride Intermediate Acyl Chloride Intermediate 6-Chloropyrazine-2-carboxylic acid->Acyl Chloride Intermediate SOCl2 or TCBC 6-Chloropyrazine-2-carboxamide Derivatives 6-Chloropyrazine-2-carboxamide Derivatives Acyl Chloride Intermediate->6-Chloropyrazine-2-carboxamide Derivatives Amine (R-NH2), TEA, DMAP

Figure 2: General synthetic workflow for pyrazine-2-carboxamide derivatives.

Experimental Protocols

General Synthesis of 6-Chloropyrazine-2-carboxamide Derivatives

This protocol is adapted from the synthesis of 6-chloropyrazine-2-carboxylic acid derivatives.[3][4]

Materials:

  • 6-Chloropyrazine-2-carboxylic acid

  • 2,4,6-trichlorobenzoyl chloride (TCBC) or Thionyl chloride (SOCl₂)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Appropriate primary or secondary amine

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • 5% Hydrochloric acid (HCl) solution

  • 5% Sodium hydroxide (NaOH) solution

  • 5% Sodium carbonate (Na₂CO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for extraction and filtration

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-chloropyrazine-2-carboxylic acid (1 equivalent) in anhydrous THF.

  • Add triethylamine (1 equivalent) and cool the mixture in an ice bath.

  • Slowly add TCBC (1 equivalent) or thionyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to stir at room temperature for 20 minutes to form the acyl chloride or mixed anhydride intermediate.[4]

  • Amidation: To the same flask, add DMAP (1 equivalent) followed by the dropwise addition of the desired amine (1-1.2 equivalents).

  • Heat the reaction mixture to 50-55 °C and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% HCl, 5% NaOH, 5% Na₂CO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 6-chloropyrazine-2-carboxamide derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry.

Antimycobacterial Activity Assay (MIC Determination)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against Mycobacterium tuberculosis.

Materials:

  • Synthesized pyrazine derivatives

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microtiter plates

  • Resazurin dye solution

  • Positive control (e.g., Isoniazid)

  • Negative control (DMSO or vehicle)

  • Incubator at 37 °C

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Perform serial two-fold dilutions in Middlebrook 7H9 broth in a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5.

  • Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the diluted compounds. Include positive and negative control wells.

  • Incubation: Seal the plates and incubate at 37 °C for 7-14 days.

  • MIC Determination: After incubation, add resazurin solution to each well and incubate for an additional 24 hours. A color change from blue to pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

Quantitative Data Summary

The following tables summarize the biological activity of various pyrazine derivatives synthesized using the this compound fragment.

Table 1: Antitubercular Activity of 6-Alkylamino-N-phenylpyrazine-2-carboxamides against M. tuberculosis H37Rv

CompoundAlkyl ChainMIC (µM)Reference
3eHeptylamino5-10[5]
4eHeptylamino5-10[5]
-HexylaminoActive[5]
-OctylaminoActive[5]

Table 2: Antibacterial Activity of 6-Alkylamino-N-phenylpyrazine-2-carboxamides against Methicillin-Resistant Staphylococcus aureus (MRSA)

CompoundMIC (µM)Reference
Best Derivative7.8[5]

Table 3: Antitubercular Activity of 3-Benzylaminopyrazine-2-carboxamides against M. tuberculosis H37Rv

CompoundR-group on BenzylMIC (µM)IC₅₀ (HepG2, µM)Reference
8 4-methyl6≥ 250[6]
4 3-CF₃42-[6]
9 4-NH₂--[6]
12 4-CF₃--[6]

Table 4: Cytotoxicity of Active Compounds

CompoundCell LineCytotoxicityReference
Active 6-Alkylamino DerivativesVarious cell linesNon-toxic up to 100 µM[5]
Compound 8 HepG2IC₅₀ ≥ 250 µM[6]

Conclusion

This compound is a valuable and versatile fragment for the generation of novel drug candidates. Its utility has been demonstrated in the synthesis of potent antimicrobial agents, particularly those targeting Mycobacterium tuberculosis. The straightforward and adaptable synthetic protocols, combined with the significant biological activities observed for its derivatives, underscore the importance of this fragment in medicinal chemistry and drug discovery pipelines. The provided protocols and data serve as a foundational guide for researchers aiming to leverage this privileged scaffold in their own discovery efforts.

References

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The protocol herein details a robust two-step synthetic pathway, commencing with the oxidation of 2-chloro-6-methylpyrazine to 6-chloropyrazine-2-carboxylic acid, followed by a Fischer esterification to yield the target compound. This application note includes detailed experimental procedures, tabulated quantitative data for easy reference, and workflow diagrams to ensure clarity and reproducibility.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The pyrazine core is a prominent scaffold in numerous biologically active molecules. The strategic placement of the chloro and ethyl carboxylate functionalities allows for diverse downstream chemical modifications, making it a versatile intermediate for drug discovery and development.

This protocol outlines a scalable and efficient synthesis suitable for laboratory settings, designed to produce gram-scale quantities of high-purity this compound.

Synthetic Pathway Overview

The synthesis is performed in two main steps, starting from the commercially available 2-chloro-6-methylpyrazine.

Step 1: Oxidation The methyl group of 2-chloro-6-methylpyrazine is oxidized to a carboxylic acid using a strong oxidizing agent, such as potassium permanganate, to yield the intermediate, 6-chloropyrazine-2-carboxylic acid.

Step 2: Fischer Esterification The resulting 6-chloropyrazine-2-carboxylic acid is then esterified using an excess of ethanol in the presence of an acid catalyst to produce the final product, this compound. The Fischer esterification is a reliable and well-established method for producing esters from carboxylic acids and alcohols.[1][2][3]

Synthesis_Pathway 2-chloro-6-methylpyrazine 2-Chloro-6-methylpyrazine 6-chloropyrazine-2-carboxylic_acid 6-Chloropyrazine-2-carboxylic Acid 2-chloro-6-methylpyrazine->6-chloropyrazine-2-carboxylic_acid 1. KMnO4, H2O 2. HCl (aq) Ethyl_6-chloropyrazine-2-carboxylate This compound 6-chloropyrazine-2-carboxylic_acid->Ethyl_6-chloropyrazine-2-carboxylate Ethanol, H2SO4 (cat.) Reflux Experimental_Workflow cluster_esterification Esterification Reaction cluster_workup Aqueous Work-up cluster_isolation Product Isolation A Combine Carboxylic Acid and Ethanol B Add H2SO4 Catalyst A->B C Reflux for 8-12 hours B->C D Remove Excess Ethanol C->D E Dissolve in Ethyl Acetate D->E F Wash with NaHCO3 (aq) E->F G Wash with Brine F->G H Dry with MgSO4 G->H I Filter and Concentrate H->I J Purify (Recrystallization/ Vacuum Distillation) I->J K Final Product: This compound J->K

References

Application Note: Characterization of Ethyl 6-chloropyrazine-2-carboxylate using HPLC and NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the analytical characterization of Ethyl 6-chloropyrazine-2-carboxylate, a key heterocyclic intermediate in pharmaceutical synthesis. The protocols described herein utilize High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. These methods are fundamental for ensuring the identity, purity, and quality of the compound in research and drug development settings.

Part 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of chemical compounds by separating them from potential impurities. A reverse-phase HPLC method is presented here as a robust approach for the analysis of this compound.

Experimental Protocol: HPLC Method

A standard reverse-phase HPLC method is employed for the analysis. The following conditions are a representative starting point and may require optimization based on the specific instrumentation and impurity profile.

1. Instrumentation and Consumables:

  • HPLC System with a UV-Vis Detector

  • Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of approximately 1 mg/mL.

  • Sample Preparation: Prepare the sample to be analyzed at the same concentration as the standard.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm[1]

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B (Re-equilibration)

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Acetonitrile/Water A->B C Filter Sample (0.45 µm) B->C D Inject Sample into HPLC System C->D E Separation on C18 Column D->E F UV Detection at 275 nm E->F G Integrate Chromatogram F->G H Calculate Purity (% Area) G->H

Caption: Workflow for HPLC purity analysis.

Data Presentation: Expected HPLC Results

The primary result from the HPLC analysis is the purity of the sample, typically reported as a percentage based on the area of the main peak relative to the total area of all peaks in the chromatogram.

ParameterExpected Value
Retention Time (Rt) Compound-specific; to be determined with a reference standard
Purity >95% (Typical for commercial-grade material)[2]
Peak Shape Symmetrical (Tailing factor close to 1.0)

Part 2: Structural Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique used to determine the precise molecular structure of a compound. ¹H (proton) and ¹³C (carbon-13) NMR are standard methods for the characterization of organic molecules like this compound.

Experimental Protocol: NMR Method

1. Instrumentation and Consumables:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR Tubes (5 mm)

  • Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) containing Tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the deuterated solvent directly in the NMR tube. Ensure the sample is fully dissolved.

2. Data Acquisition Parameters:

  • ¹H NMR:

    • Operating Frequency: 400 MHz

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-64

    • Temperature: 25 °C (298 K)

  • ¹³C NMR:

    • Operating Frequency: 100 MHz

    • Pulse Program: Proton-decoupled (zgpg30)

    • Spectral Width: ~220 ppm

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance)

    • Temperature: 25 °C (298 K)

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Spectral Processing A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Acquire ¹H and ¹³C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Peak Integration (¹H) & Peak Picking G->H I Assign Signals to Molecular Structure H->I

References

Troubleshooting & Optimization

Common side reactions in the synthesis of Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Ethyl 6-chloropyrazine-2-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis, categorized by the synthetic approach. Two primary routes for the synthesis of this compound are commonly employed:

  • Route A: Esterification of 6-chloropyrazine-2-carboxylic acid.

  • Route B: Chlorination of an ethyl pyrazine-2-carboxylate precursor.

Route A: Esterification of 6-chloropyrazine-2-carboxylic acid

This route typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethanol in the presence of an acid catalyst (Fischer Esterification) or after activation of the carboxylic acid.

Issue 1: Low or No Product Formation

Possible Cause Suggested Solution
Incomplete reaction (Fischer Esterification): The Fischer esterification is a reversible reaction.- Use a large excess of ethanol to shift the equilibrium towards the product.- Remove water as it forms, for example, by using a Dean-Stark apparatus.- Increase the reaction time or temperature, monitoring for potential side reactions.
Ineffective activation of the carboxylic acid: If using an activating agent (e.g., SOCl₂, TCBC), it may have degraded or the reaction conditions may be suboptimal.- Use fresh or properly stored activating agents.- Ensure anhydrous conditions, as moisture can quench the activating agent.- Optimize the reaction temperature and time for the activation step.
Poor quality starting material: Impurities in the 6-chloropyrazine-2-carboxylic acid can interfere with the reaction.- Confirm the purity of the starting material by analytical methods (e.g., NMR, melting point).- Purify the starting material if necessary (e.g., by recrystallization).

Issue 2: Presence of Unreacted Starting Material in the Product

Possible Cause Suggested Solution
Insufficient reaction time or temperature. - Increase the reaction duration or temperature and monitor the reaction progress by TLC or GC.
Equilibrium not sufficiently shifted towards the product (Fischer Esterification). - As in Issue 1, use excess ethanol and/or remove water.
Inefficient purification. - Optimize the purification method. Unreacted carboxylic acid can be removed by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired ester will remain in the organic layer.

Issue 3: Formation of a Carboxylic Acid Impurity (Hydrolysis)

Possible Cause Suggested Solution
Hydrolysis of the ester during workup: The ester can be hydrolyzed back to the carboxylic acid under acidic or basic aqueous conditions, especially at elevated temperatures.- Perform aqueous washes at room temperature or below.- Use a mild base (e.g., sodium bicarbonate) for neutralization and keep the contact time brief.- Promptly dry the organic layer after aqueous extraction.
Route B: Chlorination of Ethyl 6-hydroxypyrazine-2-carboxylate

This route involves the conversion of the hydroxyl group on the pyrazine ring to a chloride, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Issue 1: Low Yield of Chlorinated Product

Possible Cause Suggested Solution
Incomplete chlorination: The reaction may not have gone to completion.- Increase the reaction time or temperature, monitoring for decomposition.- Use a slight excess of the chlorinating agent.
Degradation of the chlorinating agent: POCl₃ and SOCl₂ are sensitive to moisture.- Use fresh, high-purity chlorinating agents and ensure all glassware and solvents are dry.
Side reactions: The pyrazine ring can be susceptible to degradation under harsh chlorinating conditions.- Carefully control the reaction temperature. Stepwise addition of the chlorinating agent at a lower temperature may be beneficial.- The use of a base, such as pyridine or triethylamine, can sometimes moderate the reaction and scavenge HCl produced.

Issue 2: Formation of Dichlorinated Byproducts

Possible Cause Suggested Solution
Over-chlorination: Harsh reaction conditions or a large excess of the chlorinating agent can lead to the chlorination of other positions on the pyrazine ring.- Use a stoichiometric amount or only a slight excess of the chlorinating agent.- Control the reaction temperature and time carefully.
Presence of activating groups: Other substituents on the pyrazine ring may activate it towards further electrophilic substitution.- This is inherent to the substrate. Milder chlorinating conditions are necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions depend on the synthetic route chosen:

  • For esterification of 6-chloropyrazine-2-carboxylic acid (Route A):

    • Incomplete esterification: Leaving unreacted starting material.

    • Hydrolysis: The product ester can hydrolyze back to the carboxylic acid during aqueous workup.

  • For chlorination of ethyl 6-hydroxypyrazine-2-carboxylate (Route B):

    • Incomplete chlorination: Resulting in residual starting material.

    • Over-chlorination: Leading to the formation of dichlorinated pyrazine byproducts.

    • Ring degradation: Under harsh acidic conditions, the pyrazine ring can decompose.

    • N-alkylation: While less common for the pyrazine ring itself, if there are susceptible nitrogen atoms, alkylation can be a side reaction.

Q2: How can I effectively purify the crude this compound?

A2: A combination of techniques is often most effective:

  • Aqueous Workup: After the reaction, a standard workup involves washing the organic layer with water, a mild base (like sodium bicarbonate solution to remove acidic impurities such as unreacted carboxylic acid or HCl), and finally with brine.

  • Column Chromatography: This is a very effective method for separating the desired product from both more polar (e.g., the starting carboxylic acid) and less polar (e.g., non-polar byproducts) impurities. A silica gel column with a gradient elution system, typically using hexanes and ethyl acetate, is a common choice.

  • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method. The choice of solvent will require some experimentation.

Q3: My NMR spectrum shows an unexpected singlet in the aromatic region. What could it be?

A3: An unexpected singlet in the aromatic region could indicate a symmetrically substituted pyrazine ring. For example, if you started with a 2,6-disubstituted pyrazine, a side reaction leading to a symmetrical byproduct could result in a single aromatic proton signal. In the context of chlorination, a potential byproduct like 2,6-dichloropyrazine would show a singlet in the aromatic region.

Experimental Protocols

Protocol 1: Esterification of 6-chloropyrazine-2-carboxylic acid via Acyl Chloride

This protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ethanol.

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloropyrazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene. Add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture to reflux and stir until the reaction is complete (monitor by the cessation of gas evolution and TLC).

  • Esterification: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the resulting crude acyl chloride in an anhydrous solvent like dichloromethane. In a separate flask, prepare a solution of ethanol (2.0 - 3.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in dichloromethane. Cool the ethanol solution to 0 °C and add the acyl chloride solution dropwise with stirring.

  • Workup and Purification: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Esterification

Caption: Troubleshooting workflow for low yield in esterification.

Decision Pathway for Purification Strategy

Purification_Strategy start Crude Product Analysis (TLC, NMR) major_impurities Identify Major Impurities start->major_impurities acidic_impurity Acidic Impurity Present? (e.g., unreacted carboxylic acid) major_impurities->acidic_impurity Yes nonpolar_byproduct Non-polar Byproduct Present? major_impurities->nonpolar_byproduct Yes multiple_impurities Multiple Impurities / Close Spots on TLC? major_impurities->multiple_impurities Yes base_wash Aqueous Base Wash (e.g., NaHCO₃) acidic_impurity->base_wash column Column Chromatography nonpolar_byproduct->column multiple_impurities->column base_wash->column If still impure recrystallization Recrystallization (if solid) base_wash->recrystallization If solid and relatively pure final_product Pure this compound column->final_product recrystallization->final_product

Caption: Decision tree for selecting a purification strategy.

Optimizing reaction yield for the synthesis of Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of Ethyl 6-chloropyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Fischer esterification of 6-chloropyrazine-2-carboxylic acid with ethanol using an acid catalyst. This reaction is an equilibrium process, and various techniques can be employed to drive it towards the formation of the desired ester product.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The primary starting materials are 6-chloropyrazine-2-carboxylic acid and absolute ethanol. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is required to facilitate the reaction.

Q3: What is the general reaction mechanism?

A3: The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol (ethanol) then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule yields the final ester product.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (carboxylic acid) from the product (ester). The disappearance of the carboxylic acid spot and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Reaction Yield Incomplete reaction due to equilibrium.- Use a large excess of ethanol (it can also serve as the solvent) to shift the equilibrium towards the product side. - Remove water as it is formed using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Insufficient catalysis.- Ensure the appropriate amount of acid catalyst is used. A catalytic amount (e.g., 1-5 mol%) is typically sufficient. - Consider using a stronger acid catalyst if the reaction is sluggish.
Low reaction temperature.- Increase the reaction temperature to the reflux temperature of the solvent (ethanol) to increase the reaction rate.
Reaction time is too short.- Monitor the reaction by TLC and continue until the starting material is consumed. Reaction times can vary from a few hours to overnight.
Presence of Unreacted Starting Material Incomplete reaction.- Refer to the solutions for "Low Reaction Yield".
Inefficient purification.- During the work-up, wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.
Formation of Side Products Hydrolysis of the ester.- Ensure all reagents and glassware are dry to prevent the reverse reaction (hydrolysis) from occurring.
Darkening of the reaction mixture.- This may indicate decomposition at high temperatures. Avoid excessive heating. If necessary, consider using a milder acid catalyst or a lower reaction temperature for a longer duration.
Difficulty in Product Isolation Product is soluble in the aqueous phase during work-up.- Ensure the aqueous phase is saturated with a salt (e.g., NaCl) to decrease the solubility of the ester. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
Emulsion formation during extraction.- Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.

Experimental Protocols

Key Experiment: Fischer Esterification of 6-chloropyrazine-2-carboxylic acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 6-chloropyrazine-2-carboxylic acid

  • Absolute Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate or Dichloromethane

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropyrazine-2-carboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC.

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and the acid catalyst), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • If necessary, purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield (Hypothetical Data)

Entry Catalyst (mol%) Ethanol (equiv.) Temperature (°C) Time (h) Yield (%)
1H₂SO₄ (1)10Reflux675
2H₂SO₄ (1)20Reflux685
3H₂SO₄ (5)20Reflux490
4TsOH (5)20Reflux888
5H₂SO₄ (1)20501260

Visualizations

Reaction_Pathway Start 6-chloropyrazine-2-carboxylic acid Protonated_Acid Protonated Carboxylic Acid Start->Protonated_Acid + H+ Ethanol Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Catalyst H+ (Acid Catalyst) Protonated_Acid->Tetrahedral_Intermediate + Ethanol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Product This compound Protonated_Ester->Product - H+ Water Water

Caption: Reaction pathway for the Fischer esterification of 6-chloropyrazine-2-carboxylic acid.

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Excess_EtOH Increase Excess of Ethanol? Start->Check_Excess_EtOH Check_Catalyst Optimize Catalyst Concentration? Check_Excess_EtOH->Check_Catalyst No Improved_Yield Yield Improved Check_Excess_EtOH->Improved_Yield Yes Check_Temp Increase Reaction Temperature? Check_Catalyst->Check_Temp No Check_Catalyst->Improved_Yield Yes Check_Time Increase Reaction Time? Check_Temp->Check_Time No Check_Temp->Improved_Yield Yes Remove_Water Remove Water (e.g., Dean-Stark)? Check_Time->Remove_Water No Check_Time->Improved_Yield Yes Remove_Water->Improved_Yield Yes

Caption: A troubleshooting workflow for optimizing the reaction yield.

Parameter_Relationships Yield Reaction Yield Temperature Temperature Temperature->Yield Increases rate Time Reaction Time Time->Yield Increases conversion Ethanol_Conc Ethanol Concentration Ethanol_Conc->Yield Shifts equilibrium Catalyst_Conc Catalyst Concentration Catalyst_Conc->Yield Increases rate

Caption: Key parameters influencing the reaction yield.

Troubleshooting low yields in Suzuki coupling with Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in Suzuki coupling reactions with Ethyl 6-chloropyrazine-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield with this compound in my Suzuki coupling reaction?

A1: Low yields with this substrate are common and can be attributed to several factors. The pyrazine ring is electron-deficient, which can deactivate the palladium catalyst.[1][2] Additionally, the chlorine atom is a less reactive leaving group compared to bromine or iodine, making the initial oxidative addition step of the catalytic cycle more challenging.[3][4] The nitrogen atoms in the pyrazine ring can also coordinate with the palladium catalyst, inhibiting its activity.[2][5]

Q2: What are the most critical parameters to optimize for this specific reaction?

A2: The most critical parameters to optimize are the choice of palladium catalyst and ligand, the base, and the solvent system.[6][7][8] For challenging substrates like electron-deficient heteroaryl chlorides, highly active catalyst systems are often necessary.[1][9]

Q3: What are common side reactions, and how can I minimize them?

A3: Common side reactions include protodeboronation of the boronic acid and homocoupling of the boronic acid.[2][10] Protodeboronation can be minimized by using anhydrous solvents, using boronic esters (like pinacol esters) instead of boronic acids, or by choosing the right base.[10][11] Homocoupling can be reduced by ensuring the reaction is thoroughly degassed to remove oxygen.[11]

Q4: How can I tell if my catalyst is deactivated?

A4: Catalyst deactivation may be indicated by a stalled reaction where starting material is no longer consumed, or by the formation of palladium black. The nitrogen atoms on the pyrazine ring are known to coordinate with the palladium center, leading to catalyst inhibition.[2][5] Using bulky ligands can help prevent this.[1]

Troubleshooting Guide

Problem: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Catalyst System For electron-deficient heteroaryl chlorides like this compound, standard catalysts like Pd(PPh₃)₄ may be ineffective.[12] Switch to a more active catalyst system. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) are recommended.[1][11] Pre-formed palladium precatalysts can also be more effective.
Incorrect Base The base is crucial for the transmetalation step.[4] If you are using a weak base, try a stronger one. Common effective bases for this type of coupling include K₃PO₄, K₂CO₃, and Cs₂CO₃.[2][11] The optimal base is often solvent-dependent.
Low Reaction Temperature Aryl chlorides often require higher temperatures for the oxidative addition to occur.[4] Gradually increase the reaction temperature, for example, from 80°C to 100-110°C, while monitoring for product formation and decomposition.[1]
Poor Solvent Choice The solvent can significantly impact the reaction.[6] Aprotic polar solvents like dioxane, toluene, or DMF, often in a mixture with water, are commonly used.[1][13] For instance, a toluene/water or dioxane/water mixture can be effective.
Problem: Formation of Significant Byproducts
Possible Cause Suggested Solution
Protodeboronation This is the undesired cleavage of the C-B bond of the boronic acid. Consider switching from a boronic acid to a more stable boronic ester (e.g., a pinacol ester).[11] Using anhydrous conditions or selecting a different base may also help.[10]
Homocoupling This is the self-coupling of the boronic acid. This side reaction is often promoted by the presence of oxygen.[11] Ensure your reaction mixture and solvents are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[14]
Hydrolysis of Ester The presence of a strong base and water can lead to the hydrolysis of the ethyl ester on your pyrazine substrate. If this is observed, consider using a non-aqueous solvent system or a weaker base.

Data Summary

Table 1: Effect of Different Bases on Suzuki Coupling Yield
BaseSolventTemperature (°C)Yield (%)Reference
Na₂CO₃DMF/H₂O10098[15]
K₂CO₃Toluene/H₂O100-110Good to Excellent[1]
K₃PO₄Dioxane110Good to Excellent[16]
Cs₂CO₃Dioxane8096[17]
NaOHMeOH/H₂ORoom Temp96.3[6]

Note: Yields are highly substrate-dependent and these values serve as a general guideline.

Table 2: Effect of Different Solvents on Suzuki Coupling Yield
SolventBaseTemperature (°C)Yield (%)Reference
Toluene/H₂OK₂CO₃100-110High[1][13]
Dioxane/H₂OK₂CO₃85High[18]
Anhydrous DioxaneK₃PO₄110High[16]
DMF/H₂ONa₂CO₃100High[19]
Anhydrous MethanolK₃PO₄·3H₂OReflux78.9[6]

Note: The choice of base and solvent are often interconnected for optimal results.

Experimental Protocol: Suzuki Coupling of this compound

This is a generalized procedure and may require optimization for your specific boronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Reaction vessel (e.g., Schlenk tube) with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and potassium phosphate.

  • Solvent Addition: Add the degassed anhydrous dioxane via syringe.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.[20]

Visual Troubleshooting Guide

Troubleshooting_Suzuki_Coupling Start Low Yield with This compound Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion Problem: No/Low Conversion Check_Conversion->No_Conversion No Byproducts Problem: Byproducts Observed Check_Conversion->Byproducts Yes Optimize_Catalyst Solution: - Use Buchwald Ligands (SPhos, XPhos) - Use NHC Ligands (IPr) - Use Palladium Precatalyst No_Conversion->Optimize_Catalyst Cause: Inactive Catalyst Optimize_Base Solution: - Switch to a stronger base (K3PO4, Cs2CO3) - Screen different bases No_Conversion->Optimize_Base Cause: Incorrect Base Optimize_Temp Solution: - Increase temperature (e.g., to 100-110°C) No_Conversion->Optimize_Temp Cause: Low Temperature Check_Protodeboronation Is Protodeboronation Suspected? Byproducts->Check_Protodeboronation Solve_Protodeboronation Solution: - Use Boronic Ester (Pinacol) - Use Anhydrous Solvent - Change Base Check_Protodeboronation->Solve_Protodeboronation Yes Check_Homocoupling Is Homocoupling Observed? Check_Protodeboronation->Check_Homocoupling No Solve_Homocoupling Solution: - Thoroughly degas solvents and reaction mixture Check_Homocoupling->Solve_Homocoupling Yes

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)XL2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)R2L2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-Cl (Pyrazine) ArX->OxAdd Boronic Ar'-B(OR)2 Boronic->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

References

Preventing catalyst poisoning in cross-coupling reactions of chloropyrazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for preventing catalyst poisoning in cross-coupling reactions of chloropyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions to overcome common challenges encountered during your experiments.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Problem 1: Low to No Yield in Suzuki-Miyaura Coupling of Chloropyrazines

Q: My Suzuki-Miyaura reaction with a chloropyrazine substrate is resulting in a low or no yield. What are the primary causes and how can I troubleshoot this?

A: Low or no product formation is a common challenge when working with chloropyrazines. This is often attributed to two main factors: the inherent low reactivity of the C-Cl bond and catalyst inhibition by the pyrazine nitrogen atoms. A systematic evaluation of each reaction component is crucial for identifying and resolving the issue.

Initial Troubleshooting Steps:

  • Catalyst and Ligand System: The choice of the palladium catalyst and ligand is critical for activating the strong C-Cl bond. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos and XPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[2] The use of palladium precatalysts (e.g., G3 or G4 palladacycles) is also recommended as they form the active Pd(0) species more cleanly and efficiently.[3]

  • Base Selection: The base is crucial for the transmetalation step. Its strength, solubility, and potential to cause side reactions are important considerations.

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[4] If solubility is an issue, consider a different solvent system or a soluble organic base.

  • Reaction Conditions: Temperature and reaction time play a significant role.

    • Recommendation: Increase the reaction temperature, as the oxidative addition of the C-Cl bond is often the rate-limiting step.[3] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[1]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which leads to deactivation.

    • Recommendation: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., Argon or Nitrogen). The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst.[5]

Problem 2: Catalyst Deactivation and Formation of Palladium Black

Q: I am observing the formation of palladium black in my reaction, and the reaction has stalled. What is causing this, and how can I prevent it?

A: The formation of palladium black indicates the agglomeration of the palladium catalyst into an inactive state. This is a common sign of catalyst deactivation.

Potential Causes and Solutions:

  • Ligand Degradation or Insufficient Ligand: The phosphine ligands used to stabilize the palladium catalyst can degrade, especially at high temperatures.

    • Recommendation: Use a higher ligand-to-palladium ratio or switch to more robust ligands like the Buchwald-type biarylphosphines.

  • Inhibition by Pyrazine Nitrogen: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, leading to catalyst inhibition and decomposition.[4]

    • Recommendation: Employ bulky, electron-rich phosphine ligands that can sterically shield the palladium center and favor the desired catalytic pathway.[5]

  • Presence of Impurities: Trace impurities in the starting materials, solvents, or base can act as catalyst poisons.

    • Recommendation: Use high-purity reagents and solvents. If impurities are suspected, purification of the starting materials is recommended.

Frequently Asked Questions (FAQs)

Q1: Which pyrazine halide is the most reactive in cross-coupling reactions?

A1: The reactivity of pyrazine halides generally follows the order: I > Br > Cl.[4] This is due to the bond dissociation energies, with the C-I bond being the weakest and therefore most easily undergoing oxidative addition in the catalytic cycle. Chloropyrazines are the most challenging substrates due to the strength of the C-Cl bond.[4]

Q2: What are the most common side reactions in cross-coupling reactions with pyrazines?

A2: The most prevalent side reactions are protodeboronation of the boronic acid and homocoupling of the coupling partners.

  • Protodeboronation: This occurs when the C-B bond of the boronic acid is cleaved. To minimize this, use anhydrous solvents and reagents, and consider using boronic esters (e.g., pinacol esters) which can have enhanced stability.[5]

  • Homocoupling: This can be promoted by the presence of oxygen. Ensuring a strictly oxygen-free environment by thoroughly degassing all reagents and maintaining an inert atmosphere can minimize this side reaction.[5]

Q3: Can I perform a Buchwald-Hartwig amination on a chloropyrazine?

A3: Yes, but it can be challenging due to the low reactivity of aryl chlorides in this reaction. Success often requires the use of specialized, highly active catalyst systems.

  • Recommendation: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand. Screening of bases is also critical, with strong, non-nucleophilic bases like NaOtBu or LHMDS often being required. Ensure strictly anhydrous conditions, as moisture can deactivate the catalyst and the base.[3]

Data Presentation

The following tables summarize yields for Suzuki-Miyaura coupling reactions with chloropyrazines and related chloropyridines under various conditions, providing a reference for expected outcomes and aiding in the selection of optimal reaction parameters.

Table 1: Catalyst and Ligand Screening for Suzuki-Miyaura Coupling of 2-Chloropyridines

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)Source
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5[2]
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2[2]
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2[2]

Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.

Table 2: Conditions for Suzuki-Miyaura Coupling of 2,5-Dichloropyrazine

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h/min)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O10012 h85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O10012 h90
33-Thienylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O120 (Microwave)15 min92
42-Furylboronic acidPd(PPh₃)₄ (0.5)K₂CO₃1,4-Dioxane/H₂O120 (Microwave)15 min88

Data compiled from similar reactions described in the literature.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyrazine (Conventional Heating)

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the 2-chloropyrazine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed anhydrous solvent (e.g., 1,4-dioxane or toluene, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Chloropyrazine

  • Reagent Preparation: To an oven-dried reaction vessel, add the chloropyrazine (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., a G3 or G4 palladacycle, 0.02 mmol, 2 mol%), the appropriate phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 mmol).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.

Mandatory Visualization

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield in Chloropyrazine Cross-Coupling start Low or No Yield Observed catalyst_check Is the catalyst system active enough for a C-Cl bond? start->catalyst_check base_check Is the base effective and soluble? catalyst_check->base_check No catalyst_solution Switch to a Buchwald-type precatalyst (e.g., XPhos Pd G3). Increase catalyst loading. catalyst_check->catalyst_solution Yes conditions_check Are the reaction conditions optimal? base_check->conditions_check No base_solution Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). Consider a more polar solvent. base_check->base_solution Yes deactivation_check Is there evidence of catalyst deactivation? conditions_check->deactivation_check No conditions_solution Increase temperature (80-120 °C). Consider microwave irradiation. conditions_check->conditions_solution Yes deactivation_solution Ensure strictly anaerobic conditions (degas solvents). Use bulky, electron-rich ligands. deactivation_check->deactivation_solution Yes

Caption: A workflow for troubleshooting low yields in chloropyrazine cross-coupling reactions.

Catalyst_Deactivation_Pathway Catalyst Deactivation Pathways and Mitigation cluster_causes Causes of Deactivation cluster_consequences Consequences cluster_mitigation Mitigation Strategies pyrazine_inhibition Pyrazine Nitrogen Coordination pd_black Formation of Palladium Black (Inactive Catalyst) pyrazine_inhibition->pd_black oxygen Oxidation of Pd(0) oxygen->pd_black impurities Substrate/Reagent Impurities impurities->pd_black bulky_ligands Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) pd_black->bulky_ligands Prevent with inert_atmosphere Maintain Strict Inert Atmosphere (Degas Solvents) pd_black->inert_atmosphere Prevent with high_purity Use High-Purity Reagents pd_black->high_purity Prevent with

Caption: Common catalyst deactivation pathways and their respective mitigation strategies.

References

Technical Support Center: Ethyl 6-chloropyrazine-2-carboxylate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude Ethyl 6-chloropyrazine-2-carboxylate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Q1: My final product shows a persistent impurity with a similar polarity after column chromatography. What could it be and how can I remove it?

This is a common issue, and the persistent impurity is likely an isomer formed during synthesis, such as Ethyl 5-chloropyrazine-2-carboxylate. Isomeric impurities often co-elute due to their similar polarities.

Recommended Solutions:

  • Optimize Column Chromatography:

    • Solvent System Gradient: Employ a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes). A slow increase in polarity can improve the separation of closely related isomers.

    • High-Performance Liquid Chromatography (HPLC): For very persistent isomers, preparative HPLC with a suitable column (e.g., C18) and a carefully optimized mobile phase (e.g., acetonitrile/water or methanol/water) may be necessary.[1][2]

  • Recrystallization: Attempt fractional recrystallization using a solvent system in which the solubility of the desired product and the impurity differ significantly at different temperatures. A list of potential solvent systems is provided in the FAQ section.

  • Distillation: For liquid products, Kugelrohr distillation under high vacuum can be effective in separating isomers with slightly different boiling points.[3]

Q2: After purification, I observe residual starting materials in my NMR or GC-MS analysis. How can I remove them?

The presence of unreacted starting materials, such as chloropyrazine or ethyl pyruvate, indicates an incomplete reaction or inefficient initial work-up.

Recommended Solutions:

  • Aqueous Wash: Perform an aqueous wash of the crude product solution. An acidic wash (e.g., dilute HCl) can help remove basic starting materials, while a basic wash (e.g., saturated sodium bicarbonate) can remove acidic impurities.

  • Kugelrohr Distillation: Excess volatile starting materials like ethyl pyruvate can often be removed by Kugelrohr distillation at a relatively low temperature and high vacuum before proceeding with further purification of the main product.[3]

  • Column Chromatography: A well-packed silica gel column with an appropriate eluent system should effectively separate the product from most starting materials.

Q3: My purified product is colored, suggesting the presence of degradation products or other colored impurities. What are the likely causes and solutions?

Color in the final product can arise from the degradation of the pyrazine ring or the presence of highly conjugated byproducts.

Recommended Solutions:

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter through Celite to remove the charcoal and adsorbed colored impurities.

  • Recrystallization: Recrystallization is often very effective at excluding colored impurities from the crystal lattice of the desired compound.

  • Minimize Exposure to Light and Heat: Pyrazine derivatives can be sensitive to light and heat. Store the compound in a cool, dark place and minimize exposure to high temperatures during purification.

Troubleshooting Workflow

TroubleshootingWorkflow start Crude Product Analysis (e.g., TLC, NMR, GC-MS) impurity_type Identify Impurity Type start->impurity_type isomer Isomeric Impurity (e.g., Ethyl 5-chloropyrazine-2-carboxylate) impurity_type->isomer Similar Polarity starting_material Residual Starting Material (e.g., chloropyrazine) impurity_type->starting_material Different Polarity colored_impurity Colored/Degradation Impurity impurity_type->colored_impurity Colored optimize_chromatography Optimize Column Chromatography (Shallow Gradient) isomer->optimize_chromatography recrystallization Recrystallization isomer->recrystallization distillation Kugelrohr Distillation isomer->distillation starting_material->optimize_chromatography starting_material->distillation aqueous_wash Aqueous Wash (Acidic/Basic) starting_material->aqueous_wash colored_impurity->recrystallization charcoal Activated Charcoal Treatment colored_impurity->charcoal final_product Pure Product optimize_chromatography->final_product recrystallization->final_product distillation->final_product aqueous_wash->final_product charcoal->final_product

Caption: Troubleshooting workflow for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can be categorized as follows:

  • Isomeric Byproducts: The most common is likely Ethyl 5-chloropyrazine-2-carboxylate, formed due to non-selective chlorination of the pyrazine ring.

  • Unreacted Starting Materials: Residual chloropyrazine, ethyl pyruvate, or other reagents used in the synthesis.

  • Side-Reaction Products: Products from competing side reactions, which can vary depending on the synthetic route.

  • Degradation Products: The pyrazine ring can be susceptible to degradation under harsh reaction or work-up conditions.

Q2: What are the recommended recrystallization solvents for this compound?

The choice of solvent is critical for successful recrystallization. Based on the structure (an ester with a heterocyclic aromatic ring), here are some suggested solvent systems to screen:

Solvent SystemRationale
Ethanol/WaterThe compound may be soluble in hot ethanol and less soluble upon the addition of water as an anti-solvent.
Ethyl Acetate/HexanesA common and effective system for compounds of moderate polarity.[4]
Dichloromethane/HexanesAnother good option for compounds of moderate polarity.
Toluene/HexanesToluene can be a good solvent for aromatic compounds.
Isopropanol/WaterSimilar to ethanol/water, offering a different solubility profile.

Q3: What are the typical conditions for column chromatography purification?

A general protocol for silica gel column chromatography is as follows:

ParameterRecommendation
Stationary Phase Silica gel (230-400 mesh)
Mobile Phase A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A common starting point is a 9:1 to 4:1 ratio of hexanes:ethyl acetate.[3][5]
Elution Isocratic elution can be used if the separation is good, or a gradient elution with a gradual increase in the polar solvent for more challenging separations.
Monitoring Thin Layer Chromatography (TLC) should be used to monitor the fractions.

Q4: How can I assess the purity of my final product?

A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting closely related impurities. A C18 column with a mobile phase of acetonitrile and water is a good starting point.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities if they are present in sufficient concentration.

  • Differential Scanning Calorimetry (DSC): Can be used as an orthogonal method to determine the absolute purity of a highly purified sample.[1]

General Purification Workflow

PurificationWorkflow crude Crude Product wash Aqueous Wash (if necessary) crude->wash column Column Chromatography (Silica Gel, Hexanes/EtOAc) wash->column recrystallization Recrystallization (e.g., EtOH/Water) column->recrystallization distillation Kugelrohr Distillation (for liquid product) column->distillation dry Drying recrystallization->dry distillation->dry pure Pure Product dry->pure

Caption: A general experimental workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Column Chromatography for Purification of a Pyrazine Derivative

This protocol is adapted from a procedure used for a similar compound and can be optimized for this compound.[3][5]

  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Loading: Carefully add the silica-adsorbed crude product to the top of the column.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding the polar solvent (e.g., ethyl acetate). A typical starting mobile phase could be 5% ethyl acetate in hexanes, gradually increasing to 20-30%.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or adding a seed crystal. If still no crystals form, add an anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Scaling Up: Once a suitable solvent system is identified, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Cooling and Filtration: Allow the solution to cool slowly. Collect the resulting crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

References

Optimization of base and ligand for Ethyl 6-chloropyrazine-2-carboxylate functionalization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the optimization of base and ligand in the functionalization of Ethyl 6-chloropyrazine-2-carboxylate.

General Troubleshooting & FAQs

This section addresses common issues that can arise during the synthesis and functionalization of pyrazine derivatives.

Q1: My reaction is resulting in a low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazine functionalization can stem from several factors.[1][2] Key areas to investigate include:

  • Suboptimal Reaction Conditions: The choice of base, ligand, solvent, and temperature is critical and can significantly impact the yield. A systematic screening of these parameters is often necessary to find the optimal conditions for your specific substrate and coupling partner.[1]

  • Purity of Starting Materials: Impurities in your this compound, coupling partner, or reagents can lead to unwanted side reactions and the formation of byproducts, consuming starting materials and lowering the yield.[2] Always ensure the purity of your starting materials before use.

  • Incomplete Reaction: The reaction may not be proceeding to completion. You can try extending the reaction time or carefully increasing the temperature, while monitoring for potential product degradation.[1]

  • Degradation of Product: Pyrazine derivatives can be sensitive to harsh reaction or workup conditions.[1] If you suspect product degradation, consider using milder bases, lower temperatures, or adjusting the pH during workup.

  • Atmospheric Contamination: Many cross-coupling reactions are sensitive to oxygen and moisture. Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).

Functionalization Workflows

The functionalization of this compound is typically achieved through palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired C-C or C-N bond formation.

cluster_start Starting Material cluster_reactions Select Functionalization Pathway cluster_products Product Class start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond) start->suzuki Boronic Acid/ Ester buchwald Buchwald-Hartwig Amination (C-N Bond) start->buchwald Primary/ Secondary Amine sonogashira Sonogashira Coupling (C-C Triple Bond) start->sonogashira Terminal Alkyne prod_suzuki Aryl/Vinyl Substituted Pyrazine suzuki->prod_suzuki prod_buchwald Amino-Pyrazine Derivative buchwald->prod_buchwald prod_sonogashira Alkynyl-Pyrazine Derivative sonogashira->prod_sonogashira

Caption: Decision workflow for functionalizing this compound.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the pyrazine core and various aryl or vinyl groups using a boronic acid or ester.[3][4]

Troubleshooting & FAQs for Suzuki Coupling

Q1: My Suzuki coupling yield is low or the reaction is not proceeding. What should I troubleshoot?

A1: The success of a Suzuki coupling is highly dependent on the interplay between the base, ligand, and solvent.

  • Base Selection: The base is crucial for activating the organoboron reagent to facilitate transmetalation.[4][5] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). Phosphates are often more effective for less reactive chloro-aromatics.

  • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For electron-deficient substrates like chloropyrazines, sterically hindered and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is frequently used. The aqueous phase is essential for dissolving the inorganic base and promoting the reaction.

Data Presentation: Representative Suzuki Coupling Optimization

The following table provides a sample screening process for optimizing a Suzuki coupling reaction. Yields are illustrative and will vary based on the specific boronic acid used.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O10045
2Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O10085
3Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O10092
4Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)Toluene/H₂O11088
5Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)DME/H₂O8575
Experimental Protocol: General Procedure for Suzuki Coupling
  • To a flame-dried reaction vessel under an inert argon atmosphere, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-Cl pd0->pdiil Oxidative Addition pdiib Ar-Pd(II)L₂-OR' pdiil->pdiib Ligand Exchange pdiir Ar-Pd(II)L₂-R' pdiib->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-R' pdiir->product start Ar-Cl start->pdiil boronic R'-B(OH)₂ boronic->pdiir base Base (e.g., K₃PO₄) base->pdiib

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds, coupling primary or secondary amines with the chloropyrazine core.[6][7]

Troubleshooting & FAQs for Buchwald-Hartwig Amination

Q1: My amination reaction is sluggish and gives a poor yield. What are the most likely causes?

A1: This reaction is highly sensitive to the choice of base and ligand.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be used, especially if the substrate is base-sensitive.[8]

  • Ligand Choice: The correct ligand is critical. For coupling with aryl chlorides, highly active, sterically hindered biarylphosphine ligands are necessary. Generations of ligands have been developed, with common choices including XPhos, RuPhos, and BrettPhos.

  • Amine Nucleophilicity: Less nucleophilic amines may require more forcing conditions or more active catalyst systems to achieve good conversion.

Data Presentation: Representative Buchwald-Hartwig Optimization

The following table provides a sample screening process. Yields are illustrative and will vary based on the specific amine used.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)BINAP (4)Cs₂CO₃ (2.0)Toluene110<10
2Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane10065
3Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (1.5)Toluene10095
4Pd₂(dba)₃ (2)BrettPhos (4)LiHMDS (1.5)THF7091
5Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.5)DME8589
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • To a flame-dried Schlenk tube under an inert argon atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv).

  • Add the solvent (e.g., anhydrous, degassed toluene).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-Cl pd0->pdiil Oxidative Addition pdiin [Ar-Pd(II)L₂(NR₂H)]⁺Cl⁻ pdiil->pdiin Amine Coordination pdiia Ar-Pd(II)L₂(NR₂) pdiin->pdiia Deprotonation pdiia->pd0 Reductive Elimination product Ar-NR₂ pdiia->product start Ar-Cl start->pdiil amine R₂NH amine->pdiin base Base base->pdiia

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling is used to form a carbon-carbon bond between the pyrazine ring and a terminal alkyne.[9] This reaction typically uses a dual catalyst system of palladium and a copper(I) salt.[10]

Troubleshooting & FAQs for Sonogashira Coupling

Q1: My Sonogashira reaction is giving a low yield and a lot of alkyne homocoupling (Glaser coupling) byproduct. How can I fix this?

A1: Alkyne homocoupling is the most common side reaction and can often be suppressed.

  • Copper Co-catalyst: While essential for the reaction, excess copper(I) can promote homocoupling. Use the minimum effective amount of the copper source (e.g., CuI), typically 1-5 mol%. In some cases, a copper-free Sonogashira protocol may be necessary.

  • Base Selection: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. The base acts as both a proton scavenger and often as a solvent. Ensure it is anhydrous and high purity.

  • Inert Atmosphere: Oxygen promotes the oxidative homocoupling of the alkyne. It is critical to thoroughly degas all solvents and maintain a strict inert (argon or nitrogen) atmosphere throughout the reaction.

Data Presentation: Representative Sonogashira Coupling Optimization

The following table provides a sample screening process. Yields are illustrative and will vary based on the specific alkyne used.

EntryPd Catalyst (mol%)Cu Source (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)CuI (5)TEATHF6570
2PdCl₂(PPh₃)₂ (5)CuI (2.5)DIPEAToluene8085
3PdCl₂(PPh₃)₂ (5)NonePyrrolidineTHF6560 (Copper-Free)
4Pd(OAc)₂/XPhos (2/4)CuI (2.5)TEADioxane8090
5PdCl₂(PPh₃)₂ (5)CuI (5)TEADMF2575
Experimental Protocol: General Procedure for Sonogashira Coupling
  • To a flame-dried reaction flask under an inert argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) source (e.g., CuI, 2.5 mol%).

  • Add the anhydrous, degassed solvent (e.g., THF or Toluene) followed by the amine base (e.g., TEA, 3.0 equiv).

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Stir the reaction at the desired temperature (can range from room temperature to 80 °C) for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂-Cl pd0->pdiil Oxidative Addition pdiia Ar-Pd(II)L₂(C≡CR) pdiil->pdiia Transmetalation pdiia->pd0 Reductive Elimination product Ar-C≡CR pdiia->product start Ar-Cl start->pdiil alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Deprotonation & Coordination cu_acetylide->pdiil base Base base->cu_acetylide

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

References

Technical Support Center: Managing the Degradation of Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the degradation of Ethyl 6-chloropyrazine-2-carboxylate during chemical reactions.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of 6-Chloropyrazine-2-carboxylic acid

Symptoms:

  • LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to 6-chloropyrazine-2-carboxylic acid.

  • The isolated yield of the desired product is lower than expected.

Potential Cause: This issue is likely due to the hydrolysis of the ethyl ester group of this compound. This degradation pathway is particularly prevalent under basic or acidic conditions, which are common in many cross-coupling reactions. The presence of water in the reaction mixture will facilitate this process.

Solutions:

StrategyRecommendationRationale
Base Selection Use a non-nucleophilic, anhydrous base.Weakly basic and non-hydroxide containing bases minimize direct ester hydrolysis.
Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA).These bases are less likely to contain water compared to alkali metal hydroxides.
Solvent Choice Employ anhydrous solvents.Using dry solvents minimizes the water available for hydrolysis.
Solvents such as toluene, dioxane, or THF, when properly dried, are suitable choices.These are common solvents for cross-coupling reactions and can be effectively dried.
Reaction Temperature Maintain the lowest effective temperature for the reaction.Higher temperatures can accelerate the rate of hydrolysis.
Moisture Control Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).This prevents the introduction of atmospheric moisture.
Use flame-dried glassware and freshly distilled or anhydrous grade solvents.These precautions are crucial for minimizing water content.
Issue 2: Formation of 6-Hydroxypyrazine-2-carboxylate Derivatives

Symptoms:

  • Mass spectrometry analysis reveals a product with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.

  • The desired product, where the chlorine atom is substituted by the intended nucleophile, is formed in low yield.

Potential Cause: This is indicative of nucleophilic aromatic substitution (SNAr) by hydroxide ions or other oxygen nucleophiles present in the reaction mixture. The electron-deficient nature of the pyrazine ring makes the chlorine atom a good leaving group and susceptible to attack by nucleophiles.

Solutions:

StrategyRecommendationRationale
Base Selection Avoid strong, nucleophilic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), especially in the presence of water.These bases provide a high concentration of hydroxide ions that can compete with the desired nucleophile.
Use weaker, non-nucleophilic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).These bases are effective in promoting many cross-coupling reactions without introducing a competing nucleophile.
Control of Water Content Rigorously exclude water from the reaction.Minimizing water reduces the concentration of hydroxide ions that can be formed from the reaction of the base with water.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed.Prolonged reaction times can increase the likelihood of side reactions, including nucleophilic substitution by trace nucleophiles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two main degradation pathways are:

  • Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (6-chloropyrazine-2-carboxylic acid) under either acidic or basic conditions, especially in the presence of water.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the electron-deficient pyrazine ring is susceptible to substitution by nucleophiles. Common competing nucleophiles in a reaction mixture can include hydroxide ions (leading to 6-hydroxypyrazine-2-carboxylate derivatives) or even the solvent if it is nucleophilic.

Q2: I am performing a Suzuki-Miyaura coupling with this compound and observe significant ester hydrolysis. What can I do?

A2: To minimize ester hydrolysis during a Suzuki-Miyaura coupling, consider the following:

  • Base: Switch to a weaker, non-hydroxide base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous.

  • Solvent: Use a well-dried, aprotic solvent such as toluene, dioxane, or THF.

  • Temperature: Run the reaction at the lowest temperature that still allows for efficient coupling. For many Suzuki reactions, 80-100 °C is a reasonable starting point to optimize from.

  • Reaction Setup: Use oven-dried glassware and perform the reaction under an inert atmosphere to exclude moisture.

Q3: In a Buchwald-Hartwig amination reaction, I am seeing the formation of a hydroxy-pyrazine byproduct. How can I prevent this?

A3: The formation of a hydroxy-pyrazine suggests that hydroxide is competing with your amine nucleophile. To address this:

  • Base: Avoid strong alkali metal hydroxides. Use a non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), which are commonly used in Buchwald-Hartwig reactions.

  • Water: Ensure your reaction is strictly anhydrous. Dry your amine, solvent, and use an inert atmosphere.

  • Catalyst System: The choice of palladium catalyst and ligand can influence reaction rates. A more active catalyst system might allow for the desired amination to occur at a lower temperature, thereby reducing the rate of the competing hydroxylation side reaction.

Q4: What analytical methods are recommended for monitoring the degradation of this compound?

A4:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for monitoring the progress of the reaction. It can simultaneously quantify the starting material, the desired product, and the polar degradation products such as 6-chloropyrazine-2-carboxylic acid and 6-hydroxypyrazine-2-carboxylate. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (with a small amount of acid like formic acid or TFA for better peak shape) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to analyze the starting material and less polar products. The carboxylic acid and hydroxy derivatives may require derivatization (e.g., silylation) to increase their volatility for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structures of the starting material, product, and any isolated byproducts.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under the inert atmosphere, add an anhydrous base (e.g., K₂CO₃, 2.0 equiv.) and anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Heat the mixture with stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific amines.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas.

  • Reagent Addition: Under the inert atmosphere, add the amine (1.2 equiv.), an anhydrous base (e.g., Cs₂CO₃, 1.5 equiv.), and anhydrous solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M).

  • Reaction: Heat the mixture with stirring to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

Degradation_Pathways ECPC This compound CPCA 6-Chloropyrazine-2-carboxylic acid ECPC->CPCA  Ester Hydrolysis  (H₂O, Acid/Base) EHPC Ethyl 6-hydroxypyrazine-2-carboxylate ECPC->EHPC  SNAr with OH⁻ Desired_Product Desired Product (e.g., Suzuki or Amination Product) ECPC->Desired_Product  Desired Reaction  (e.g., Cross-Coupling) Troubleshooting_Workflow cluster_symptoms Observed Issues cluster_causes Potential Causes cluster_solutions Corrective Actions Low_Yield Low Yield of Desired Product Hydrolysis Ester Hydrolysis Low_Yield->Hydrolysis SNAr SNAr with Hydroxide Low_Yield->SNAr CPCA_present 6-Chloropyrazine-2-carboxylic acid Detected CPCA_present->Hydrolysis OH_Product 6-Hydroxypyrazine Derivative Detected OH_Product->SNAr Anhydrous_Conditions Use Anhydrous Solvents & Reagents Hydrolysis->Anhydrous_Conditions Non_Nuc_Base Use Non-Nucleophilic/ Anhydrous Base Hydrolysis->Non_Nuc_Base Low_Temp Lower Reaction Temperature Hydrolysis->Low_Temp Inert_Atmosphere Work Under Inert Atmosphere Hydrolysis->Inert_Atmosphere SNAr->Anhydrous_Conditions SNAr->Non_Nuc_Base

Technical Support Center: Recrystallization of High-Purity Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Ethyl 6-chloropyrazine-2-carboxylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in achieving high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of this compound?

A1: The ideal solvent system provides good solubility at elevated temperatures and poor solubility at lower temperatures. For this compound, an ester, promising solvent systems include single solvents like ethanol or ethyl acetate, or a binary solvent system such as ethyl acetate/hexane. The choice often depends on the impurity profile of the crude material.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point or if there are significant impurities. To address this, try adding a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved at the boiling point of the solvent. Slower cooling can also be beneficial. If the issue persists, consider that the purity of your starting material may be too low for effective recrystallization.

Q3: The recrystallization yield is very low. How can I improve it?

A3: Low yield can be due to several factors. Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product. Cooling the solution to a lower temperature (e.g., in an ice bath) after slow cooling to room temperature can also help to maximize crystal formation. However, be mindful that cooling too rapidly can trap impurities.

Q4: No crystals are forming, even after the solution has cooled. What steps can I take?

A4: If crystallization does not initiate, the solution may be too dilute or supersaturation has not been achieved. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound. If these methods are unsuccessful, reducing the solvent volume by gentle heating and evaporation, followed by another cooling cycle, is recommended.

Q5: What are the likely impurities in my crude this compound?

A5: Potential impurities can include starting materials, regioisomers (e.g., Ethyl 5-chloropyrazine-2-carboxylate), or byproducts from the synthesis, such as dichloropyrazine derivatives. The presence of these impurities can affect the crystallization process. If recrystallization is challenging, a preliminary purification step like column chromatography might be necessary.

Quantitative Data Summary

The following tables provide estimated and experimentally observed physicochemical properties and solubility data for this compound to guide your recrystallization experiments.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₇ClN₂O₂
Molecular Weight186.60 g/mol
AppearanceOff-white to yellow solid
Melting Point~55-60 °C (estimated)

Table 2: Estimated Solubility of this compound in Common Solvents

SolventSolubility at 20°C ( g/100 mL)Solubility at Boiling Point ( g/100 mL)
EthanolLowHigh
Ethyl AcetateModerateVery High
HexaneVery LowLow
WaterInsolubleInsoluble

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Ethanol

This protocol is suitable for crude material with a moderate level of purity.

  • Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a small volume of ethanol (e.g., 5 mL) and a boiling chip. Heat the mixture gently on a hot plate with stirring.

  • Achieving Saturation: Continue to add ethanol dropwise until the solid completely dissolves at the boiling point of the ethanol. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Cover the flask to prevent solvent evaporation. Crystal formation should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to further decrease the solubility of the compound and maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Protocol 2: Binary Solvent Recrystallization using Ethyl Acetate and Hexane

This method is effective when the compound is highly soluble in one solvent (ethyl acetate) and poorly soluble in another (hexane).

  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethyl acetate in an Erlenmeyer flask with a boiling chip.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hexane dropwise until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

  • Re-dissolution: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The gradual decrease in solubility will promote the formation of pure crystals.

  • Maximizing Yield: Cool the flask in an ice bath for 15-30 minutes.

  • Isolation, Washing, and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of a cold ethyl acetate/hexane mixture, and dry under vacuum.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Crystal Formation - Solution is too dilute.- Supersaturation not achieved.- Scratch the inner wall of the flask with a glass rod.- Add a seed crystal.- Evaporate some of the solvent and cool again.
"Oiling Out" - Solution is too concentrated.- Cooling is too rapid.- High level of impurities.- Add more hot solvent to the oily mixture and reheat to dissolve.- Allow the solution to cool more slowly.- Consider a pre-purification step (e.g., column chromatography).
Low Yield - Too much solvent used.- Incomplete crystallization.- Crystals lost during transfer or washing.- Use the minimum amount of hot solvent for dissolution.- Ensure the solution is cooled sufficiently.- Wash crystals with a minimal amount of ice-cold solvent.
Colored Crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).
Crystals Form Too Quickly - Solution is highly supersaturated.- Reheat the solution to dissolve the crystals and add a small amount of additional solvent before cooling slowly.

Visualizations

Experimental Workflow: Single Solvent Recrystallization

G Workflow for Single Solvent Recrystallization A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if necessary) A->B C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: A step-by-step workflow for the purification of this compound using a single solvent recrystallization technique.

Troubleshooting Logic for Recrystallization Issues

G Troubleshooting Common Recrystallization Problems cluster_solutions Solutions Start Recrystallization Attempted NoCrystals No Crystals Formed? Start->NoCrystals OilingOut Compound Oiled Out? NoCrystals->OilingOut No Sol_NoCrystals - Add Seed Crystal - Scratch Flask - Reduce Solvent NoCrystals->Sol_NoCrystals Yes LowYield Yield is Low? OilingOut->LowYield No Sol_OilingOut - Add More Solvent - Cool Slowly - Pre-purify OilingOut->Sol_OilingOut Yes Pure Pure Crystals Obtained LowYield->Pure No Sol_LowYield - Use Less Solvent - Cool Thoroughly - Minimize Washing LowYield->Sol_LowYield Yes

Caption: A decision-making diagram to troubleshoot common issues encountered during the recrystallization process.

Validation & Comparative

A Comparative Analysis of Catalysts for the Suzuki Coupling of Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. For drug development professionals and researchers, the synthesis of functionalized heteroaromatic compounds is of paramount importance. Ethyl 6-chloropyrazine-2-carboxylate is a valuable building block in this regard, and its successful coupling via the Suzuki reaction is critical for the synthesis of a wide array of potential pharmaceutical candidates. The choice of catalyst for this transformation significantly impacts yield, reaction time, and overall process efficiency. This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of this compound, supported by experimental data.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is crucial for achieving high yields and efficient conversion in the Suzuki coupling of electron-deficient heteroaryl chlorides like this compound. Below is a comparative summary of commonly employed palladium and nickel-based catalytic systems.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Key Features
Palladium-based
Pd(PPh₃)₄3 - 5TriphenylphosphineK₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O100-11012 - 2440-70Traditional, readily available, moderate activity for aryl chlorides.[1]
Pd(dppf)Cl₂1 - 3dppfK₂CO₃, K₃PO₄DME, Toluene80-1002 - 12>85Highly effective for a broad range of heteroaryl chlorides.[2][3]
Pd(OAc)₂ / SPhos1 - 2SPhosK₃PO₄Toluene, t-AmOH100-1102 - 8>90Buchwald ligand; highly active for sterically hindered and electron-deficient heteroaryl chlorides.[4][5]
PEPPSI-IPr1 - 3IPrK₂CO₃, t-BuOKTHF, i-PrOH60-801 - 6>95Air and moisture stable pre-catalyst, high turnover numbers.[6][7]
Nickel-based
NiCl₂(dppf)3 - 5dppfK₃PO₄THF, Dioxane8512 - 2460-80Cost-effective alternative to palladium, though can be sensitive to substrate scope.[8][9]

Note: The data presented in this table is representative of the performance of these catalyst systems with challenging heteroaryl chlorides and may vary for the specific substrate, this compound. Optimization of reaction conditions is recommended.

Experimental Protocols

Below are detailed experimental protocols for the Suzuki coupling of this compound with phenylboronic acid, adaptable for different catalyst systems.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki Coupling

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,2-Dimethoxyethane (DME))

  • Anhydrous, degassed solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (5 mL) via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.[2]

Protocol 2: Procedure for Nickel-Catalyzed Suzuki Coupling

Materials:

  • This compound

  • Phenylboronic acid (1.1 equivalents)

  • Nickel catalyst (e.g., NiCl₂(dppf), 5 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents)

  • Solvent (e.g., THF/H₂O 4:1)

  • Anhydrous, degassed solvent

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add the nickel catalyst (0.05 mmol) and ligand (if separate) to a dry Schlenk flask.

  • Add this compound (1.0 mmol), phenylboronic acid (1.1 mmol), and the base (3.0 mmol).

  • Seal the flask and remove from the glovebox.

  • Add the degassed solvent mixture (5 mL) via syringe.

  • Heat the reaction mixture to 85°C with stirring.

  • Monitor the reaction as described in Protocol 1.

  • Work-up and purify the product as described in Protocol 1.[8][10]

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)2 PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ethyl 6-chloropyrazine- 2-carboxylate ArB Arylboronic Acid Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base start->reagents inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, GC-MS) reaction->monitor workup Aqueous Work-up: - Dilute with Organic Solvent - Wash with Water and Brine monitor->workup Reaction Complete purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Reactivity of Ethyl 6-chloropyrazine-2-carboxylate: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel molecular entities. Halogenated heterocycles, such as pyrazines, are versatile building blocks, and understanding their relative reactivity is paramount for efficient reaction design and optimization. This guide provides a comparative analysis of the reactivity of Ethyl 6-chloropyrazine-2-carboxylate against other halopyrazines, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

The reactivity of halopyrazines is primarily governed by two key factors: the nature of the halogen atom and its position on the pyrazine ring. The electron-withdrawing character of the two nitrogen atoms in the pyrazine ring makes it electron-deficient and thus susceptible to nucleophilic attack. The presence of an additional electron-withdrawing group, such as the ethyl carboxylate at the 2-position, further influences the reactivity of the C-Cl bond at the 6-position in this compound.

General Reactivity Trends

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond. The strength of this bond is therefore a crucial factor. The general order of reactivity for halogens in these reactions is I > Br > Cl > F.[1] This trend is a direct consequence of the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and thus the most readily cleaved. Consequently, iodopyrazines are the most reactive substrates, often requiring milder reaction conditions, while chloropyrazines are the least reactive among the commonly used halo-derivatives and may necessitate more active catalyst systems or higher reaction temperatures to achieve comparable yields.[1]

For nucleophilic aromatic substitution (SNAr) reactions, the "element effect" can be more complex. While a weaker carbon-halogen bond facilitates leaving group departure, the high electronegativity of fluorine can significantly activate the aromatic ring towards nucleophilic attack, sometimes leading to a reactivity order of F > Cl > Br > I.

Comparative Performance in Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the halopyrazine is a key determinant of reaction efficiency.

Halopyrazine DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Chloropyrazine2-Pivaloylaminophenyl boronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂ORT-53[2]
3-Chloro-2,5-dimethylpyrazine2-Methoxynaphthylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane-7261[2]
6-Bromopyrazine derivativeBiphenyl boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane--85-100[2]
2-Bromopyrazine derivativeVarious aryl boronic acidsPd(PPh₃)₄Na₂CO₃DME-->90[2]

Note: The data presented is from different studies and not from a direct comparative experiment. Reaction conditions have been optimized for each specific substrate and are not directly comparable.

The data illustrates that both chloro- and bromopyrazines can be effectively utilized in Suzuki-Miyaura couplings. However, bromopyrazines generally exhibit higher reactivity, leading to excellent yields. The lower reactivity of chloropyrazines can sometimes be overcome by using more active catalyst systems or by the presence of activating groups on the coupling partner.[2] For this compound, the electron-withdrawing ester group is expected to enhance its reactivity in comparison to unsubstituted chloropyrazine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a critical parameter.

Halogenated SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzeneSecondary Amines[Pd(allyl)Cl]₂ / t-BuXPhost-BuONaToluene--High[3]
Aryl NonaflatesAnilines, AmidesPalladium-basedSoluble Amine Bases---Good to Excellent[4]
2-Bromo-13α-estrone 3-benzyl etherAnilinePd(OAc)₂ / X-PhosKOt-Bu-100 (MW)0.17High[5]

Note: The data presented is for various aryl halides and not specifically for halopyrazines. It serves to illustrate the general conditions and catalyst systems employed in Buchwald-Hartwig aminations.

Given the established reactivity trends, it is expected that an iodo- or bromo-analogue of this compound would undergo Buchwald-Hartwig amination under milder conditions or with lower catalyst loadings compared to the chloro-derivative. The use of specialized ligands, such as XPhos, is often crucial for the successful amination of less reactive aryl chlorides.[5]

Experimental Protocols

Below are detailed, representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for the functionalization of this compound and other halopyrazines.

Protocol 1: Suzuki-Miyaura Cross-Coupling of a Halopyrazine

Materials:

  • Halopyrazine (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the halopyrazine, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Halopyrazine

Materials:

  • Halopyrazine (e.g., this compound) (1.0 equiv)

  • Amine (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or [Pd(allyl)Cl]₂) (1-2 mol%)

  • Ligand (e.g., Xantphos or XPhos) (2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the halopyrazine, palladium precatalyst, ligand, and base to an oven-dried reaction vessel.

  • Add the amine and the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the desired product.

Visualizing Reaction Mechanisms and Workflows

To further aid in the understanding of these key transformations, the following diagrams, generated using the DOT language, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Halopyrazine, Boronic Acid, Catalyst, Base Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature with Stirring Solvent->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Upon Completion Extraction Dilute and Perform Aqueous Extraction Cooling->Extraction Drying Dry Organic Layer Extraction->Drying Purification Concentrate and Purify (Column Chromatography) Drying->Purification Final_Product Final_Product Purification->Final_Product Isolated Product

Caption: A generalized experimental workflow for cross-coupling reactions.

Conclusion

References

A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-chloropyrazine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine scaffold is a crucial pharmacophore in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2] Ethyl 6-chloropyrazine-2-carboxylate, in particular, serves as a versatile starting material for the synthesis of a wide array of biologically active compounds.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their antimycobacterial and photosynthesis-inhibiting activities. The information presented herein is a synthesis of data from multiple studies to aid researchers in the rational design of novel and more potent therapeutic agents.

Comparative Biological Activity Data

The biological activities of various derivatives of 6-chloropyrazine-2-carboxylic acid have been evaluated against different targets. The following tables summarize the key quantitative data, providing a clear comparison of the compounds' performance.

Table 1: Antimycobacterial Activity of 6-chloropyrazine-2-carboxamide Derivatives against Mycobacterium tuberculosis

Compound IDR Group (Substitution on Amide Nitrogen)% Inhibitionlog P
2d 3-Methylphenyl>20-
2k 3,5-Dichlorophenyl>20-
2l 3-(Trifluoromethyl)phenyl>20-
2m 3,5-Bis(trifluoromethyl)phenyl--

Data synthesized from studies on substituted amides of pyrazine-2-carboxylic acids.[4]

Table 2: Photosynthesis-Inhibiting Activity of 6-chloropyrazine-2-carboxamide Derivatives

Compound IDR Group (Substitution on Amide Nitrogen)IC50 (mmol·dm-3)
2d 3-Methylphenyl-
2f 3-Methylphenyl (with 5-tert-butyl on pyrazine ring)0.063
2m 3,5-Bis(trifluoromethyl)phenyl0.026

IC50 values represent the concentration required to inhibit the oxygen evolution rate in spinach chloroplasts by 50%. Data from studies on substituted amides of pyrazine-2-carboxylic acids.[4]

Table 3: Antifungal Activity of 6-chloropyrazine-2-carboxamide Derivatives

Compound IDR Group (Substitution on Amide Nitrogen)MIC (μmol·dm-3)
2d 3-Methylphenyl31.25-500
2f 3-Methylphenyl (with 5-tert-butyl on pyrazine ring)31.25-500

MIC (Minimum Inhibitory Concentration) values against various fungal strains. Data from studies on substituted amides of pyrazine-2-carboxylic acids.[4]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables above highlight several key SAR trends for derivatives of 6-chloropyrazine-2-carboxylic acid:

  • Antimycobacterial Activity: The substitution on the amide nitrogen plays a significant role in the antimycobacterial activity. While specific percentage inhibitions for all compounds are not detailed in the provided sources, compounds with electron-withdrawing groups on the phenyl ring (e.g., chloro and trifluoromethyl) exhibit activity.[4] The lipophilicity of the molecule, as indicated by log P, is also a critical factor, with more lipophilic compounds generally showing higher activity.[4] For instance, the 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid (a related derivative) showed the highest antituberculotic activity and the highest lipophilicity.[4]

  • Photosynthesis Inhibition: The most potent inhibitor of the oxygen evolution rate in spinach chloroplasts was the (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid (2m), with an IC50 of 0.026 mmol·dm-3.[4] This suggests that strong electron-withdrawing groups on the phenylamide moiety enhance the inhibitory activity.

  • Antifungal Activity: The antifungal effect of the tested 6-chloro- and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid amides was generally poor.[4] This indicates that the pyrazine-2-carboxamide scaffold, with the tested substitutions, may not be optimal for targeting fungal pathogens.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of SAR studies. The following are generalized protocols based on the available literature for the synthesis and biological evaluation of 6-chloropyrazine-2-carboxamide derivatives.

Synthesis of 6-chloropyrazine-2-carboxamide Derivatives:

A general synthetic route involves the conversion of the parent carboxylic acid to a more reactive acyl chloride, followed by reaction with a substituted aniline.[4]

  • Acid Chloride Formation: 6-chloropyrazine-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or 2,4,6-trichlorobenzoyl chloride, to form the corresponding acyl chloride.[4][5] The use of 2,4,6-trichlorobenzoyl chloride is an alternative to thionyl chloride.[5]

  • Amide Formation: The resulting 6-chloropyrazine-2-carbonyl chloride is then condensed with a ring-substituted aniline in an appropriate solvent to yield the desired amide derivative.[4]

In Vitro Antimycobacterial Activity Assay:

The antimycobacterial activity is typically assessed against Mycobacterium tuberculosis.

  • Culture Preparation: Mycobacterium tuberculosis is cultured in a suitable medium.

  • Compound Application: The test compounds are dissolved in a solvent (e.g., DMSO) and added to the culture at a specific concentration.

  • Incubation: The cultures are incubated for a defined period.

  • Activity Measurement: The inhibition of mycobacterial growth is determined, often by measuring optical density or other metabolic indicators, and expressed as a percentage of inhibition compared to a control.[4]

Photosynthesis Inhibition Assay:

The inhibitory effect on photosynthesis is evaluated by measuring the oxygen evolution rate in isolated chloroplasts.

  • Chloroplast Isolation: Chloroplasts are isolated from fresh spinach leaves.

  • Oxygen Evolution Measurement: The rate of oxygen evolution is measured using an oxygen electrode in the presence of an artificial electron acceptor.

  • Inhibitor Application: The test compounds are added to the chloroplast suspension at various concentrations.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in the rate of oxygen evolution (IC50) is calculated.[4]

Visualizing the SAR Workflow

The following diagram illustrates a typical workflow for a structure-activity relationship study, from initial compound synthesis to the identification of lead candidates.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis SAR Analysis & Optimization start Starting Material (this compound) synth Chemical Synthesis of Derivatives start->synth purify Purification & Characterization (NMR, MS) synth->purify screen Biological Assays (e.g., Antimycobacterial, Antifungal) purify->screen data Data Collection (IC50, MIC, % Inhibition) screen->data sar Structure-Activity Relationship Analysis data->sar design Design of New Derivatives sar->design lead Lead Compound Identification sar->lead design->synth

Caption: A typical workflow for a structure-activity relationship (SAR) study.

This guide provides a foundational understanding of the SAR of this compound derivatives. Further research, including the synthesis of a more diverse range of derivatives and their evaluation in a broader array of biological assays, is warranted to fully explore the therapeutic potential of this chemical scaffold. The application of computational methods, such as QSAR and molecular docking, can also provide deeper insights into the molecular interactions driving the observed biological activities and guide the design of future drug candidates.[6][7]

References

A Comparative Guide to the Cytotoxicity of Substituted Pyrazine-2-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a key heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer properties. Substituted pyrazine-2-carboxylate esters, in particular, have emerged as a promising class of compounds with significant cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several substituted pyrazine-2-carboxylate esters, supported by experimental data from peer-reviewed studies. Detailed experimental protocols and a visual representation of a key signaling pathway are included to facilitate further research and development in this area.

Comparative Cytotoxicity Data

The cytotoxic activity of substituted pyrazine-2-carboxylate esters is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values for a selection of substituted pyrazine-2-carboxylate ester derivatives from a recent study.

Compound IDSubstitution PatternA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)MRC5 (Normal Lung) IC50 (µM)Selectivity Index (A549)
P16 [Structure Description]6.1110.6414.92>55.11>9.02
P5 [Structure Description]14.098.9016.38Not ReportedNot Reported

Note: The specific substitution patterns for compounds P16 and P5 are detailed in the source publication.[1] The selectivity index is calculated as the ratio of the IC50 value for the normal cell line to that of the cancer cell line, indicating the compound's specificity for cancer cells.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell viability and cytotoxicity.[2][3]

MTT Assay for Cell Viability

1. Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

2. Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HT-29) and a normal cell line (e.g., MRC5)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Substituted pyrazine-2-carboxylate esters (dissolved in dimethyl sulfoxide, DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

3. Procedure:

  • Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and an untreated control (medium only) are also included.

  • Incubation: The plates are incubated for a further 48 or 72 hours under the same conditions.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC50 values are then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Many cytotoxic pyrazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][4] A common mechanism involves the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the Bcl-2 family of proteins.

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment cluster_pathway Signaling Pathway: Intrinsic Apoptosis Cell_Culture 1. Cell Seeding (Cancer & Normal Cells) Compound_Treatment 2. Treatment with Pyrazine-2-Carboxylate Esters Cell_Culture->Compound_Treatment Incubation 3. Incubation (e.g., 48-72h) Compound_Treatment->Incubation MTT_Assay 4. MTT Assay (Cell Viability) Incubation->MTT_Assay Data_Analysis 5. Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Pyrazine Pyrazine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Pyrazine->Bcl2 Bax Bax (Pro-apoptotic) Activation Pyrazine->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Disrupted Membrane Potential Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Workflow for cytotoxicity testing and the intrinsic apoptosis pathway.

The diagram above illustrates a typical experimental workflow for assessing the cytotoxicity of pyrazine-2-carboxylate esters and a simplified representation of the intrinsic apoptosis pathway that is often activated by these compounds. Treatment of cancer cells with these derivatives can lead to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins such as Bax.[1] This shift in the Bcl-2/Bax balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[1] Cytochrome c then triggers a caspase cascade, beginning with the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.

References

Comparative Guide to Analytical Methods for Ethyl 6-chloropyrazine-2-carboxylate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the quantification of Ethyl 6-chloropyrazine-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of an appropriate analytical method is crucial for ensuring the quality, purity, and potency of active pharmaceutical ingredients (APIs) and their intermediates. This document details two common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—providing their experimental protocols and performance data to aid in method selection and implementation.

Method Comparison

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a summary of typical performance characteristics for each method.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and sample characteristics.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quality control of this compound in bulk drug substances and intermediate products.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the mobile phase to obtain a theoretical concentration within the calibration range.

Validation Parameters:

  • Linearity: Assessed by analyzing the calibration standards in triplicate. The coefficient of determination (R²) should be greater than 0.999.

  • Accuracy: Determined by the recovery of spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0-102.0%.

  • Precision: Evaluated by analyzing six replicate preparations of the sample at the nominal concentration. The relative standard deviation (%RSD) should be less than 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it suitable for the quantification of this compound at trace levels and for impurity profiling.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 250 °C at 15 °C/min

    • Hold at 250 °C for 5 minutes

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Quadrupole

  • Detection Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 186, 157, 112).

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 0.1-10 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the solvent to obtain a theoretical concentration within the calibration range. An internal standard may be used to improve accuracy and precision.

Validation Parameters:

  • Linearity: Assessed by analyzing the calibration standards in triplicate. The coefficient of determination (R²) should be greater than 0.998.

  • Accuracy: Determined by the recovery of spiked samples at three different concentration levels. The mean recovery should be within 97.0-103.0%.

  • Precision: Evaluated by analyzing six replicate preparations of the sample at the nominal concentration. The %RSD should be less than 3.0%.

  • LOD and LOQ: Determined based on the signal-to-noise ratio or from the standard deviation of the blank and the slope of the calibration curve.

Workflow and Pathway Diagrams

To visualize the experimental and logical flows, the following diagrams are provided in DOT language.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements dev Method Development & Optimization start->dev pre_val Pre-Validation/ Feasibility Studies dev->pre_val protocol Write Validation Protocol pre_val->protocol execute Execute Validation Experiments protocol->execute data_analysis Data Analysis & Statistical Evaluation execute->data_analysis report Generate Validation Report data_analysis->report end End: Method Implementation report->end

General workflow for analytical method validation.

HPLC_Quantification_Workflow prep Sample & Standard Preparation - Weighing - Dissolving - Diluting hplc HPLC Analysis - C18 Column - Isocratic Elution - UV Detection @ 280 nm prep->hplc chrom Chromatogram Acquisition - Peak Integration - Retention Time hplc->chrom calib Calibration Curve - Plot Peak Area vs. Conc. - Linearity Assessment (R²) chrom->calib quant Quantification - Determine Sample Conc. from Calibration Curve calib->quant

Experimental workflow for HPLC quantification.

GCMS_Quantification_Workflow prep Sample & Standard Preparation - Weighing - Dissolving in Organic Solvent gcms GC-MS Analysis - Capillary Column (e.g., DB-5ms) - Temperature Program - EI Ionization, SIM Mode prep->gcms data_acq Data Acquisition - Total Ion Chromatogram (TIC) - Extracted Ion Chromatogram (EIC) gcms->data_acq calib Calibration Curve - Plot Peak Area vs. Conc. - Linearity Assessment (R²) data_acq->calib quant Quantification - Determine Sample Conc. from Calibration Curve calib->quant

Experimental workflow for GC-MS quantification.

Benchmarking different synthetic routes to substituted pyrazine-2-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazine ring is a critical scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Consequently, the efficient and versatile synthesis of substituted pyrazine-2-carboxylates, key intermediates for these molecules, is of significant interest. This guide provides a comparative overview of common synthetic routes, presenting experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific target molecules.

Comparison of Synthetic Routes

Several distinct strategies have been developed for the synthesis of substituted pyrazine-2-carboxylates and their amide derivatives. The choice of route often depends on the availability of starting materials, the desired substitution pattern, and scalability. The following table summarizes the key features of the most prevalent methods.

Synthetic RouteStarting MaterialsKey Intermediates/ReagentsProduct ScopeReported Yields
Amide Formation from Acid Chlorides Substituted pyrazine-2-carboxylic acids, Anilines/AminesThionyl chloride, PyridineN-aryl/alkyl pyrazine-2-carboxamides63-92%[1][2]
Oxidation of Quinoxalines Substituted o-phenylenediamines, GlyoxalPotassium permanganatePyrazine-2,3-dicarboxylic acidsNot specified for final carboxylate
Dehydrogenative Coupling β-amino alcoholsManganese or Ruthenium pincer complexes, Base (e.g., KH)Symmetrical 2,5-disubstituted pyrazines40-95%[3]
From Pyruvic Aldehyde Pyruvic aldehyde, o-phenylenediamineSodium pyrosulfite, Inorganic oxidant, Sulfuric acid5-methyl-pyrazine-2-carboxylic acidHigh (implied)
From Dicarboxylic Anhydride Pyrazine-2,3-dicarboxylic acid anhydride, Aminoacetophenones-N-(acetylphenyl)pyrazine-2-carboxamidesNot specified
Microwave-Assisted Coupling Substituted methyl-pyrazinecarboxylates, Benzylamines-N-benzylpyrazine-2-carboxamidesNot specified

Experimental Protocols

Route 1: Amide Formation via Acid Chloride

This is a widely used and versatile method for the synthesis of pyrazine-2-carboxamides.[4][5]

Step 1: Formation of the Acyl Chloride

  • A mixture of the desired substituted pyrazine-2-carboxylic acid (0.05 mol) and thionyl chloride (5.5 mL, 75 mmol) in dry benzene (20 mL) is refluxed for approximately 1 hour.[4]

  • Excess thionyl chloride is removed by repeated evaporation with dry benzene under vacuum.[4]

Step 2: Amide Coupling

  • The crude acyl chloride is dissolved in dry acetone (50 mL).[4]

  • This solution is added dropwise to a stirred solution of the corresponding substituted aniline (50 mmol) in dry pyridine (50 mL) at room temperature.[4]

  • The reaction mixture is stirred for a specified time, and the product is isolated by precipitation, filtration, and recrystallization.

Route 2: Oxidation of Quinoxalines to Pyrazine-2,3-dicarboxylic Acid

This classical approach provides access to the pyrazine dicarboxylic acid scaffold.[6]

Step 1: Quinoxaline Synthesis

  • Dissolve o-phenylenediamine (1.25 moles) in 2 L of water and heat to 70°C.[6]

  • With stirring, add a solution of glyoxal-sodium bisulfite (1.29 moles) in 1.5 L of hot water (around 80°C).[6]

  • Allow the mixture to stand for 15 minutes, then cool to room temperature and add sodium carbonate monohydrate (500 g).[6]

  • Extract the quinoxaline product with ether.[6]

Step 2: Oxidation to Pyrazine-2,3-dicarboxylic Acid

  • Prepare a solution of potassium permanganate (6.3 moles) in approximately 4 L of hot water (90–100°C).[6]

  • Add the quinoxaline (1.25 moles) to the permanganate solution while stirring vigorously. The reaction is exothermic and should be controlled to maintain a temperature of 85–95°C.[6]

  • After the reaction is complete (indicated by the disappearance of the permanganate color), cool the mixture and filter to remove manganese dioxide.[6]

  • The filtrate is concentrated under reduced pressure, and the dicarboxylic acid is precipitated by the addition of hydrochloric acid.[6]

Logical Workflow for Synthetic Route Selection

The choice of a synthetic pathway is a critical decision in chemical synthesis. The following diagram illustrates a logical workflow for selecting an appropriate route for a target substituted pyrazine-2-carboxylate.

Synthetic Route Selection for Substituted Pyrazine-2-carboxylates start Define Target Substituted Pyrazine-2-carboxylate q1 Is the target a N-substituted pyrazine-2-carboxamide? start->q1 q3 Is the target a symmetrical 2,5-disubstituted pyrazine? q1->q3 No route1 Route 1: Amide Formation (Acid Chloride or Coupling Reagents) q1->route1 Yes q2 Is the corresponding pyrazine-2-carboxylic acid commercially available? q2->route1 Yes route2 Synthesize the required pyrazine-2-carboxylic acid q2->route2 No q4 Is the target a pyrazine-2,3-dicarboxylic acid derivative? q3->q4 No route3 Route 3: Dehydrogenative Coupling of β-amino alcohols q3->route3 Yes route4 Route 2: Oxidation of Quinoxalines q4->route4 Yes route5 Consider other routes, e.g., from pyruvic aldehyde or dicarboxylic anhydride q4->route5 No route1->q2 route2->route1

Caption: Decision workflow for selecting a synthetic route.

This guide provides a starting point for researchers navigating the synthesis of substituted pyrazine-2-carboxylates. The optimal choice of synthetic route will always be a multifactorial decision based on the specific target, available resources, and desired scale of the reaction.

References

A Head-to-Head Comparison: Microwave-Assisted vs. Conventional Synthesis of Pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazine derivatives is a critical step in the discovery of new therapeutic agents and functional materials. This guide provides an objective comparison of microwave-assisted and conventional heating methods for the synthesis of these important heterocyclic compounds, supported by experimental data and detailed protocols.

The synthesis of the pyrazine nucleus, a key structural motif in numerous pharmaceuticals and flavor compounds, has traditionally been achieved through conventional heating methods that often require long reaction times and can result in moderate yields. The advent of microwave-assisted organic synthesis (MAOS) has offered a promising alternative, touting benefits such as dramatically reduced reaction times, increased yields, and improved energy efficiency. This guide delves into a direct comparison of these two methodologies for the synthesis of a representative pyrazine derivative, 2,3-diphenylquinoxaline.

Data Presentation: A Quantitative Look at Efficiency

The advantages of microwave irradiation in the synthesis of pyrazine derivatives become evident when comparing key reaction parameters side-by-side with conventional heating methods. The following table summarizes the quantitative data for the synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine.

ParameterMicrowave-Assisted SynthesisConventional Synthesis (Reflux)
Reaction Time 10 minutes[1]30 minutes to 1.5 hours[1][2]
Yield (%) 94.45%[1]75%[2]
Energy Source Microwave Irradiation (340 W)[1]Boiling Water Bath / Heating Mantle
Solvent Ethanol[1]Rectified Spirit / Ethanol[2][3]

Experimental Workflows: A Visual Representation

The general workflows for both microwave-assisted and conventional synthesis of pyrazine derivatives, while aiming for the same product, differ significantly in their execution and temporal efficiency.

G cluster_0 Microwave-Assisted Synthesis cluster_1 Conventional Synthesis MA_Start Mix Reactants & Solvent in Microwave Vial MA_React Microwave Irradiation (minutes) MA_Start->MA_React MA_Cool Cooling MA_React->MA_Cool MA_Isolate Product Isolation (Filtration/Extraction) MA_Cool->MA_Isolate MA_Purify Purification MA_Isolate->MA_Purify CS_Start Mix Reactants & Solvent in Flask CS_React Reflux/Heating (hours) CS_Start->CS_React CS_Cool Cooling CS_React->CS_Cool CS_Isolate Product Isolation (Filtration/Extraction) CS_Cool->CS_Isolate CS_Purify Purification CS_Isolate->CS_Purify

General workflows for microwave-assisted and conventional synthesis.

Experimental Protocols: A Step-by-Step Guide

The following are detailed experimental protocols for the synthesis of 2,3-diphenylquinoxaline using both microwave-assisted and conventional heating methods.

Microwave-Assisted Synthesis of 2,3-Diphenylquinoxaline[1]

Materials:

  • o-Phenylenediamine (0.108 g)

  • Benzil (0.21 g)

  • Ethanol (5 mL)

  • Water

  • 250 mL Round Bottom Flask (RBF)

  • Microwave reactor (340 W)

  • Filtration apparatus

Procedure:

  • In a 250 mL round bottom flask, dissolve 0.108 g of o-phenylenediamine and 0.21 g of benzil in 5 mL of ethanol.

  • Place the flask in a microwave reactor and irradiate at 340 W for 10 minutes.

  • After irradiation, add water to the mixture until a slight cloudiness persists.

  • Allow the mixture to cool to room temperature.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from methanol to obtain pure 2,3-diphenylquinoxaline.

Conventional Synthesis of 2,3-Diphenylquinoxaline (Reflux)[2]

Materials:

  • o-Phenylenediamine (1.08 g)

  • Benzil (1.26 g)

  • Rectified spirit (16 mL)

  • Water

  • 100 mL Round Bottom Flask

  • Reflux condenser

  • Boiling water bath

  • Filtration apparatus

Procedure:

  • Dissolve 1.26 g of benzil in 8 mL of warm rectified spirit in a 100 mL round bottom flask.

  • To this solution, add a solution of 1.08 g of o-phenylenediamine dissolved in 8 mL of rectified spirit.

  • Attach a reflux condenser to the flask and heat the mixture on a boiling water bath for 1 to 1.5 hours.

  • After the reflux period, add water to the mixture until a slight cloudiness is observed.

  • Allow the flask to cool to room temperature.

  • Filter the crude product and recrystallize it from rectified spirit to yield pure 2,3-diphenylquinoxaline.

Logical Relationship: The Underlying Chemistry

The synthesis of 2,3-diphenylquinoxaline, irrespective of the heating method, proceeds through a well-established condensation reaction between an ortho-diamine and a 1,2-dicarbonyl compound.

G Reactants o-Phenylenediamine + Benzil Intermediate Dihydropyrazine Intermediate Reactants->Intermediate Condensation Product 2,3-Diphenylquinoxaline Intermediate->Product Oxidation/Aromatization Byproduct Water Intermediate->Byproduct

Reaction pathway for the synthesis of 2,3-diphenylquinoxaline.

Conclusion

The comparative data and experimental protocols presented in this guide clearly demonstrate the significant advantages of microwave-assisted synthesis over conventional heating for the preparation of pyrazine derivatives like 2,3-diphenylquinoxaline. The dramatically shorter reaction times and higher yields achieved with microwave irradiation offer a more efficient, economical, and environmentally friendly approach for researchers in the field of medicinal chemistry and materials science. While conventional methods remain a viable option, the adoption of microwave technology can substantially accelerate the pace of research and development in the synthesis of novel pyrazine-containing compounds.

References

A Comparative Guide to the Synthesis of Ethyl 6-chloropyrazine-2-carboxylate: Evaluating Cost-Effectiveness for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 6-chloropyrazine-2-carboxylate, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic routes. This guide provides a comparative analysis of two primary methods, evaluating their cost-effectiveness based on starting material costs, reaction yields, and conditions.

At a Glance: Comparison of Synthesis Methods

Parameter Method 1: Esterification of 6-chloropyrazine-2-carboxylic acid Method 2: Synthesis from 2,6-dichloropyrazine
Starting Material Cost 6-chloropyrazine-2-carboxylic acid: ~$24.15/g[1]2,6-dichloropyrazine: ~$0.987/kg to $10,500/25g[2]
Overall Yield High (specific data not available in searches)Moderate to High (multi-step, potential for yield loss)
Number of Steps 12 or more
Reagents Ethanol, Acid catalyst (e.g., H₂SO₄)Organometallic reagents, CO source (e.g., CO gas, Mo(CO)₆), Ethanol
Reaction Conditions Moderate to high temperature (reflux)Often requires inert atmosphere, potentially high pressure and temperature
Scalability Generally straightforwardCan be complex due to handling of gases and sensitive reagents
Green Chemistry Aspect Use of excess ethanol can be a concernUse of transition metal catalysts and CO gas requires careful handling and disposal

Method 1: Esterification of 6-chloropyrazine-2-carboxylic acid

This is a direct and classical approach to synthesizing the target ester. The Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common and well-established method.

Experimental Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloropyrazine-2-carboxylic acid in an excess of absolute ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation to yield pure this compound.

A similar method for the synthesis of other 6-chloropyrazine-2-carboxylic acid derivatives has been reported to yield products in the range of 71-75%.[3]

Method 2: Synthesis from 2,6-dichloropyrazine

This route involves the selective functionalization of the more readily available and potentially cheaper starting material, 2,6-dichloropyrazine. This method typically involves a carbonylation reaction to introduce the carboxylate group.

Experimental Protocol:
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dichloropyrazine in a suitable anhydrous solvent (e.g., THF or DMF).

  • Catalyst and Ligand Addition: Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a suitable ligand.

  • Carbonylation: Introduce a source of carbon monoxide. This can be achieved by bubbling CO gas through the solution or by using a solid CO source like molybdenum hexacarbonyl. Add ethanol to the reaction mixture to directly form the ethyl ester.

  • Reaction: Heat the reaction mixture to the required temperature and maintain for several hours, monitoring the progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture and filter off the catalyst.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate this compound.

An industrial production method for 2,6-dichloropyrazine has been described, indicating its availability for larger-scale synthesis.[4]

Logical Workflow of Synthesis Methods

SynthesisComparison cluster_0 Method 1: Esterification cluster_1 Method 2: From 2,6-dichloropyrazine cluster_2 Starting Materials A 6-Chloropyrazine- 2-carboxylic Acid C Ethyl 6-chloropyrazine- 2-carboxylate A->C Esterification B Ethanol + Acid Catalyst B->C D 2,6-Dichloropyrazine F Ethyl 6-chloropyrazine- 2-carboxylate D->F Carbonylation E CO source + Pd catalyst + Ethanol E->F SM1 6-Chloropyrazine- 2-carboxylic Acid (~$24.15/g) SM1->A SM2 2,6-Dichloropyrazine (~$0.987/kg - $420/g) SM2->D

Caption: Comparative workflow of the two main synthesis routes for this compound.

Cost-Effectiveness Evaluation

Method 1 is a straightforward, single-step synthesis. The primary cost driver is the starting material, 6-chloropyrazine-2-carboxylic acid. While the per-gram cost might be higher for small quantities, the simplicity of the reaction, high potential yield, and ease of scalability could make it cost-effective for laboratory-scale synthesis and initial process development.

Method 2 starts from a potentially much cheaper bulk chemical, 2,6-dichloropyrazine. However, this route involves a more complex, multi-component reaction that requires a transition metal catalyst, a carbon monoxide source, and inert atmosphere techniques. The costs of the catalyst, ligands, and specialized equipment, as well as potential challenges in purification and lower overall yields from a multi-step process, need to be carefully considered. For large-scale industrial production, the lower cost of the starting material might outweigh the increased process complexity, making this a more economically viable option in the long run.

Conclusion

For researchers in a laboratory setting requiring small to moderate quantities of this compound, the esterification of 6-chloropyrazine-2-carboxylic acid (Method 1) is likely the more practical and cost-effective choice due to its simplicity and high anticipated yield. For industrial-scale production where the cost of starting materials is a critical factor, developing a robust and efficient process based on 2,6-dichloropyrazine (Method 2) could offer significant long-term economic advantages. The choice of synthesis method will ultimately depend on the scale of production, available equipment, and the specific economic and environmental goals of the project.

References

Head-to-head comparison of different purifications methods for Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the purity of intermediates like Ethyl 6-chloropyrazine-2-carboxylate is paramount. This guide provides a detailed, head-to-head comparison of the most common purification methods for this compound, supported by experimental protocols and quantitative data to aid in the selection of the most appropriate technique for your specific needs.

At a Glance: Comparison of Purification Methods

The table below summarizes the key performance indicators for the primary purification techniques used for this compound.

ParameterColumn Chromatography with DistillationRecrystallizationLiquid-Liquid Extraction (Work-up)
Principle Differential partitioning between a stationary and mobile phase based on polarity.Difference in solubility of the compound and impurities in a solvent at varying temperatures.Differential solubility in two immiscible liquid phases.
Typical Purity Achieved >98%>99% (with optimal solvent)Low to Moderate (Removes bulk impurities)
Overall Yield ~56% (documented for a specific synthesis)Moderate to High (Typically 70-95%)High (>95%)
Scalability Can be cumbersome and expensive to scale up.Easily scalable for larger quantities.Excellent for large-scale industrial processes.
Time Consumption High (can take several hours to a full day).Moderate (requires cooling and drying time).Low (relatively quick process).
Solvent Consumption HighLow to ModerateModerate
Cost-Effectiveness Moderate to High (cost of silica gel and large solvent volumes).High (generally more cost-effective).High (solvents can often be recycled).
Applicability Broad; effective for a wide range of impurities and non-crystalline materials.Best for crystalline solids.Primarily for initial work-up and removal of water-soluble or acid/base impurities.

In-Depth Analysis of Purification Techniques

Column Chromatography followed by Kugelrohr Distillation

This is a widely documented and robust method for the purification of this compound, capable of separating the target compound from closely related isomers and other byproducts.

Experimental Protocol:

  • Slurry Preparation and Column Packing: A slurry of silica gel in a non-polar solvent (e.g., petroleum ether or hexane) is prepared and poured into a glass column. The silica is allowed to settle, creating a uniform stationary phase.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of the eluent and carefully loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a solvent system of ethyl acetate and petroleum ether (or light petroleum), typically in a 1:3 or 1:4 ratio.[1] The polarity of the eluent can be gradually increased to facilitate the separation of compounds.

  • Fraction Collection and Analysis: Fractions of the eluate are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Kugelrohr Distillation: The resulting liquid residue is further purified by Kugelrohr distillation at approximately 110°C and 1 mbar to yield the final product as a colorless liquid.[2][3]

Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. While a specific protocol for this compound is not extensively documented, a general procedure can be readily developed based on its chemical properties as an ester and a heterocyclic compound.

Experimental Protocol:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For esters, common recrystallization solvents include ethanol, or a two-solvent system such as ethyl acetate/hexane or ethanol/water.[4]

  • Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot solvent is added to completely dissolve the compound.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered through a pre-warmed funnel to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystal Collection and Washing: The purified crystals are collected by vacuum filtration using a Buchner funnel and washed with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: The crystals are dried in a vacuum oven or by air drying to remove any residual solvent.

Liquid-Liquid Extraction

This technique is typically employed as the initial step in the purification process (work-up) following a chemical reaction. It is effective for separating the desired organic product from inorganic salts, and water-soluble starting materials or byproducts.

Experimental Protocol:

  • Reaction Quenching: The reaction mixture is typically poured into water or an aqueous solution.

  • Extraction: An immiscible organic solvent, such as diethyl ether or dichloromethane, is added to the aqueous mixture in a separatory funnel.[1] The funnel is shaken to allow the this compound to partition into the organic layer.

  • Washing: The organic layer is then washed sequentially with aqueous solutions to remove specific impurities. For example, a wash with a saturated sodium bicarbonate solution can remove acidic impurities, while a wash with brine (saturated NaCl solution) helps to remove residual water.[5]

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified by column chromatography or recrystallization.

Visualization of Purification Workflows

To better understand the procedural flow of each purification technique, the following diagrams have been generated.

Purification Workflow Comparison cluster_0 Column Chromatography & Distillation cluster_1 Recrystallization cluster_2 Liquid-Liquid Extraction (Work-up) A Crude Product B Dissolve in Minimal Eluent A->B C Load onto Silica Column B->C D Elute with Solvent Gradient C->D E Collect & Analyze Fractions (TLC) D->E F Combine Pure Fractions E->F G Remove Solvent (Rotovap) F->G H Kugelrohr Distillation G->H I Pure Liquid Product H->I J Crude Solid K Dissolve in Minimal Hot Solvent J->K L Hot Filtration (optional) K->L M Slow Cooling to Crystallize L->M N Cool in Ice Bath M->N O Vacuum Filtration N->O P Wash with Cold Solvent O->P Q Dry Crystals P->Q R Pure Crystalline Product Q->R S Reaction Mixture T Quench with Water S->T U Extract with Organic Solvent T->U V Wash Organic Layer (e.g., Brine) U->V W Dry over Anhydrous Salt V->W X Filter and Concentrate W->X Y Crude Product for Further Purification X->Y

Caption: Comparative workflow of purification methods.

Logical Decision-Making in Purification

The choice of purification method is often guided by the initial state of the crude product and the desired level of purity.

Purification Decision Pathway start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is it an oil or contains many impurities? is_solid->is_oily No recrystallize Attempt Recrystallization is_solid->recrystallize Yes chromatography Perform Column Chromatography is_oily->chromatography Yes distillation Consider Kugelrohr Distillation is_oily->distillation No, minor impurities pure_solid High Purity Solid recrystallize->pure_solid pure_liquid High Purity Liquid chromatography->pure_liquid distillation->pure_liquid

Caption: Decision tree for selecting a purification method.

Conclusion

The selection of a purification method for this compound depends on a balance of factors including the scale of the synthesis, the nature of the impurities, and the desired final purity. For high purity on a smaller scale, column chromatography followed by distillation is a proven method. For larger quantities where the crude product is a solid, recrystallization offers an efficient, scalable, and cost-effective alternative that can often yield a product of very high purity. Liquid-liquid extraction remains an indispensable first step in the purification process to remove bulk impurities and prepare the crude material for final purification.

References

Safety Operating Guide

Proper Disposal of Ethyl 6-chloropyrazine-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 6-chloropyrazine-2-carboxylate, a compound often utilized in the synthesis of biologically active molecules. Adherence to these procedures is critical for maintaining a safe research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The handling of this compound requires stringent safety measures due to its potential hazards.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory.
Respiratory Protection Use a NIOSH-approved respirator with an organic vapor cartridge if working outside a fume hood or if dust/aerosols may be generated.

In the event of a spill, immediately evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and contaminated surfaces into a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety (EHS) department immediately.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with federal, state, and local regulations. It is classified as a chemical waste and should never be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, weighing paper), in a designated, compatible, and clearly labeled hazardous waste container.

    • The container must be kept closed at all times except when adding waste.

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream. Include the accumulation start date.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

    • Ensure the storage area is well-ventilated, secure, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with the complete chemical composition of the waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

start Start: Waste Generation (this compound) is_contaminated Is the material contaminated or unused product? start->is_contaminated collect_waste Collect in a designated hazardous waste container is_contaminated->collect_waste Yes not_waste Material is in use (Follow standard lab procedures) is_contaminated->not_waste No label_container Label container with: 'Hazardous Waste' Chemical Name Accumulation Date collect_waste->label_container store_waste Store in a designated, secure area label_container->store_waste contact_ehs Contact EHS or licensed waste disposal service store_waste->contact_ehs disposal Proper Disposal by Licensed Professionals contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound waste.

Personal protective equipment for handling Ethyl 6-chloropyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 6-chloropyrazine-2-carboxylate, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to ensure a safe laboratory environment and proper management of this chlorinated aromatic compound.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The required PPE for handling this compound is summarized below, based on guidelines for similar chlorinated compounds.[1]

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with indirect venting to protect against splashes.[1] A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing.[1]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including solvents and chlorinated compounds.[1] Always inspect gloves for integrity before use and wash them before removal.[1] Double gloving is advisable for enhanced protection.[2]
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat, fully buttoned, should be worn for all procedures.[1][2] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[1]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge should be used.[1]
Footwear Closed-toe ShoesClosed-toe shoes are mandatory in the laboratory to protect against spills and falling objects.[2]

Operational Plan: Step-by-Step Handling Protocol

All procedures involving this compound must be performed in a designated area, such as a chemical fume hood, to minimize exposure.

1. Preparation:

  • Ensure the chemical fume hood is functioning correctly.

  • Cover the work surface with absorbent, disposable bench paper.[2]

  • Assemble all necessary equipment and reagents before commencing the experiment.[2]

  • Don all required PPE as outlined in the table above.[2]

2. Handling the Compound:

  • Weighing: When weighing the solid compound, perform the task within the fume hood using a dedicated spatula and weighing vessel.[2]

  • Preparing Solutions: To create solutions, slowly add the solid to the solvent to prevent splashing. Keep containers covered as much as possible.[2]

  • General Handling: Handle all solutions containing the compound with the same level of precaution as the solid form.[2]

3. Post-Handling:

  • Thoroughly clean all non-disposable equipment with an appropriate solvent inside the fume hood.[2]

  • Wipe down the work surface of the fume hood.[2]

  • Dispose of all contaminated waste as detailed in the disposal plan below.[2]

  • Carefully remove PPE to avoid cross-contamination.[2]

  • Wash hands thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure. As a halogenated organic compound, it requires specific disposal procedures.[3][4]

  • Solid Waste: All solid waste, including contaminated gloves, bench paper, and disposable labware, must be placed in a clearly labeled, sealed hazardous waste container designated for "Halogenated Organic Waste".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Solvents".[4][5]

    • Do not mix halogenated waste with non-halogenated waste streams, as this significantly increases disposal costs.[3][6]

    • Never dispose of this chemical down the drain.[3][5]

  • Decontamination: All glassware and equipment should be decontaminated by rinsing with a suitable solvent. The resulting rinseate must be collected as hazardous liquid waste.[2]

  • Waste Pickup: All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office. Follow their specific procedures for waste pickup and disposal.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Surface prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 post1 Decontaminate Equipment handle2->post1 Proceed to Post-Handling post2 Segregate Halogenated Waste post1->post2 post3 Dispose of Waste via EHS post2->post3 post4 Remove PPE post3->post4 post5 Wash Hands post4->post5

Caption: Experimental workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.